molecular formula C56H34BrF6N B3257319 (s,s)-3,4,5-Trifluorophenyl-nas bromide CAS No. 287384-12-7

(s,s)-3,4,5-Trifluorophenyl-nas bromide

Cat. No.: B3257319
CAS No.: 287384-12-7
M. Wt: 914.8 g/mol
InChI Key: NYWUJLJJIDDKII-UHFFFAOYSA-M
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Description

(s,s)-3,4,5-Trifluorophenyl-nas bromide is a useful research compound. Its molecular formula is C56H34BrF6N and its molecular weight is 914.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (s,s)-3,4,5-Trifluorophenyl-nas bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s,s)-3,4,5-Trifluorophenyl-nas bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10',16'-bis(3,4,5-trifluorophenyl)-13,13'-spirobi[13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene];bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H34F6N.BrH/c57-47-23-37(24-48(58)55(47)61)43-21-33-11-3-7-15-41(33)53-45(43)29-63(30-46-44(38-25-49(59)56(62)50(60)26-38)22-34-12-4-8-16-42(34)54(46)53)27-35-19-17-31-9-1-5-13-39(31)51(35)52-36(28-63)20-18-32-10-2-6-14-40(32)52;/h1-26H,27-30H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWUJLJJIDDKII-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(C[N+]15CC6=C(C7=CC=CC=C7C=C6C8=CC(=C(C(=C8)F)F)F)C9=C(C5)C(=CC1=CC=CC=C19)C1=CC(=C(C(=C1)F)F)F)C=CC1=CC=CC=C14.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H34BrF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,S)-3,4,5-Trifluorophenyl-NAS bromide CAS 287384-12-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S,S)-3,4,5-Trifluorophenyl-NAS bromide (CAS 287384-12-7), a high-performance chiral phase-transfer catalyst (PTC) belonging to the Maruoka catalyst family.

Next-Generation Chiral Phase-Transfer Catalysis for Asymmetric Synthesis

Executive Summary

(S,S)-3,4,5-Trifluorophenyl-NAS bromide (CAS 287384-12-7) is a specialized


-symmetric chiral quaternary ammonium salt derived from a rigid binaphthyl spiro-scaffold.[1] Unlike traditional cinchona-alkaloid-derived catalysts, this "Maruoka-type" catalyst is purely synthetic, offering tunable electronic properties via its 3,4,5-trifluorophenyl  substituents.[1]

It is primarily utilized in the asymmetric alkylation of glycine Schiff bases to synthesize non-natural


-amino acids with high enantiomeric excess (ee > 90-99%). Its unique "NAS" (N-Spiro Ammonium) architecture creates a deep, rigid chiral pocket that strictly controls the trajectory of electrophilic attack through tight ion-pairing mechanisms at the liquid-liquid interface.

Molecular Architecture & Physiochemical Profile[2]

Structural Composition

The catalyst features a spiro-cyclic nitrogen center connecting two binaphthyl units.[1][2] This


-symmetric design eliminates the possibility of diastereomeric mismatching often seen in non-symmetric catalysts.
FeatureDescriptionFunction
Core Scaffold Spiro-binaphthyl ammonium (NAS)Provides a rigid, chiral "chaperone" environment.
Substituents 3,4,5-Trifluorophenyl groupsElectronic Tuning: The electron-withdrawing fluorine atoms increase the acidity of the

-protons on the ammonium cation, tightening the ion pair with the enolate anion. Steric Shielding: The specific 3,4,5-substitution pattern creates a "wall" that blocks one face of the enolate.
Counterion Bromide (

)
Exchangeable anion; displaced by the substrate enolate at the interface.
Chirality

-Configuration
Directs the formation of specific enantiomers (typically S-amino acids from glycine imines, though substrate dependent).
Physicochemical Properties
PropertyData
CAS Number 287384-12-7
Molecular Formula

Molecular Weight ~914.8 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in DCM, Toluene, Chloroform; Insoluble in Water
Melting Point > 200°C (Decomposes)
Stability Stable under air; Hygroscopic (store in desiccator)

Mechanism of Action: Interfacial Ion-Pairing

The catalytic efficiency relies on Interfacial Mechanism (Phase Transfer Catalysis). The reaction occurs not in the bulk aqueous phase, but at the interface or within the organic boundary layer.

The Catalytic Cycle
  • Deprotonation: Solid or aqueous base (e.g.,

    
    , 
    
    
    
    ) deprotonates the acidic substrate (e.g., glycine Schiff base) at the interface.
  • Ion Exchange: The chiral ammonium cation (

    
    ) exchanges its bromide ion for the reactive enolate anion.
    
  • Chiral Shielding: The lipophilic

    
    -Enolate pair migrates into the organic phase. The 3,4,5-trifluorophenyl groups shield one face of the planar enolate.
    
  • Alkylation: The electrophile (

    
    ) attacks the unshielded face of the enolate.
    
  • Regeneration: The product is released, and the catalyst returns to the interface to pick up another enolate.

Visualization of the Catalytic Cycle

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase (Toluene/DCM) Base Base (KOH/Cs2CO3) Substrate_H Substrate-H (Glycine Schiff Base) Base->Substrate_H Deprotonation Enolate_Aq Enolate Anion (-) Substrate_H->Enolate_Aq IonExchange Ion Exchange (Q+ Br-  ->  Q+ Enolate-) Enolate_Aq->IonExchange Q_Enolate Chiral Ion Pair [Q+ ... Enolate-] (Shielded Face) IonExchange->Q_Enolate Extraction Product_Complex Product + Q+ X- Q_Enolate->Product_Complex + Electrophile Electrophile Electrophile (R-X) Electrophile->Product_Complex Product_Complex->IonExchange Recycle Q+ X- Final_Product Chiral Product (S-Amino Acid Deriv.) Product_Complex->Final_Product Release

Caption: The Phase Transfer Catalysis (PTC) cycle showing the extraction of the enolate by the chiral ammonium salt (Q+) and subsequent asymmetric alkylation in the organic phase.

Experimental Protocol: Asymmetric Alkylation of Glycine Schiff Base

This is the benchmark reaction for validating the activity of CAS 287384-12-7.

Reagents & Setup
  • Substrate:

    
    -(Diphenylmethylene)glycine tert-butyl ester.
    
  • Electrophile: Benzyl bromide (or alkyl halide of choice).

  • Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS bromide (1 mol%).[3]

  • Base: 50% Aqueous

    
     or solid 
    
    
    
    .
  • Solvent: Toluene (preferred for

    
    -stacking interactions) or DCM.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the Glycine Schiff base (1.0 equiv) and the Maruoka catalyst (0.01 equiv, 1 mol%) in Toluene (

    
     concentration).
    
  • Activation: Cool the mixture to

    
     (or 
    
    
    
    for higher selectivity).
  • Initiation: Add the alkyl halide (1.2 equiv).

  • Base Addition: Add 50% aqueous

    
     (3.0 equiv) dropwise with vigorous stirring.
    
    • Critical: High stirring rate (>1000 rpm) is essential to maximize the interfacial area.

  • Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 1–24 hours depending on the electrophile.

  • Workup: Quench with water. Extract with Ethyl Acetate.[4][5] Wash organic layer with brine, dry over

    
    .[5]
    
  • Hydrolysis (Optional): To obtain the free amino acid, treat the product with

    
     citric acid or dilute 
    
    
    
    in THF/Water to cleave the imine and ester groups.
Expected Results
  • Yield: > 90%

  • Enantiomeric Excess (ee): > 95% (typically 98-99% for optimized substrates).

  • Selectivity: The (S,S)-catalyst typically yields the (S)-amino acid (assuming standard priority rules apply to the alkyl group).

Comparison with Other Catalysts

Catalyst TypeSelectivity MechanismProsCons
(S,S)-3,4,5-Trifluorophenyl-NAS Rigid Spiro-N + Electronic F-tuningExtremely high ee%; Low loading (1 mol%); Stable.Higher cost; Synthetic complexity.
Cinchona Alkaloids (e.g., CD-Br) H-Bonding + StericCheap; Available from natural sources.Lower ee% for simple alkylations; Less rigid.
Crown Ethers Cation BindingGood for solid bases.Often requires higher loading; Lower chiral induction.

Troubleshooting & Optimization

  • Low Enantioselectivity:

    • Temperature: Lower the temperature to

      
       or 
      
      
      
      . The rigid NAS structure maintains activity even at low temps.
    • Solvent: Switch from DCM to Toluene. Toluene often enhances

      
       interactions between the catalyst's aryl groups and the substrate.
      
  • Slow Reaction Rate:

    • Stirring: PTC is diffusion-limited. Ensure vigorous stirring.

    • Concentration: Increase concentration of the organic phase to facilitate ion pairing.

  • Catalyst Recovery:

    • The catalyst can often be recovered by column chromatography (elutes later than the non-polar product) and reused without significant loss of activity.

References

  • Maruoka, K., & Ooi, T. (2003).[3] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028. Link

  • Ooi, T., Kameda, M., & Maruoka, K. (1999). "Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of alpha-Amino Acids." Journal of the American Chemical Society, 121(27), 6519–6520. Link

  • Kitamura, M., Shirakawa, S., & Maruoka, K. (2005).[3] "Powerful Chiral Phase-Transfer Catalysts for the Asymmetric Synthesis of alpha-Amino Acids." Angewandte Chemie International Edition, 44(10), 1549–1551. Link

  • Benchchem. (n.d.). "(S,S)-3,4,5-Trifluorophenyl-NAS bromide Product Page." Retrieved from Benchchem Database. Link

  • Fujifilm Wako Chemicals. (n.d.). "Chiral Phase-Transfer Catalysts (Maruoka Catalysts)." Technical Brochure. Link

Sources

A Technical Guide to Binaphthyl-Derived N-Spiro Ammonium Salts: Synthesis, Properties, and Applications in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and drug development, the precise control of stereochemistry is paramount. Asymmetric catalysis, the process of selectively producing one enantiomer of a chiral molecule, has become an indispensable tool. Among the various strategies, Phase-Transfer Catalysis (PTC) offers a powerful, environmentally benign, and industrially scalable method for conducting reactions between reactants in immiscible phases.[1] The success of asymmetric PTC hinges on the design of effective chiral catalysts. Binaphthyl-derived N-spiro ammonium salts have emerged as a privileged class of organocatalysts, renowned for their rigid C2-symmetric framework and exceptional performance in a wide range of enantioselective transformations.[2][3]

These catalysts are built upon the well-established 1,1'-bi-2-naphthol (BINOL) backbone, a cornerstone of asymmetric synthesis that imparts a stable, atropisomeric chiral environment.[4][5] The defining feature of this catalyst class is the central spirocyclic nitrogen atom, which is integrated into two fused rings. This structural rigidity is crucial; it creates a well-defined and sterically shielded chiral pocket around the quaternary ammonium cation, enabling highly effective stereochemical communication with the reacting species. This guide provides an in-depth exploration of the design, synthesis, and application of these remarkable catalysts, offering field-proven insights for researchers in organic synthesis and medicinal chemistry.

Part 1: The Chiral Architecture: Design and Synthesis

The Spirocyclic Advantage: A Foundation of Rigidity and Control

The efficacy of a chiral phase-transfer catalyst is determined by its ability to form a tight, well-ordered ion pair with a prochiral nucleophile and guide its subsequent reaction with an electrophile. Unlike more flexible tetraalkylammonium salts, the N-spiro architecture locks the catalyst into a conformationally rigid C2-symmetric structure.[2] This rigidity minimizes non-selective reaction pathways and creates a predictable chiral environment. The bulky binaphthyl groups effectively shield the positively charged nitrogen center, influencing the trajectory of the approaching electrophile and ensuring high facial selectivity.

Furthermore, the binaphthyl scaffold is highly tunable. The introduction of various substituents at the 3,3'-positions of one or both binaphthyl moieties allows for the fine-tuning of both steric and electronic properties.[6] This modularity is a key advantage, enabling the optimization of the catalyst for specific substrates and reactions, a principle that will be explored in later sections.

General Synthetic Route

The most common and practical synthesis of N-spiro C2-symmetric chiral quaternary ammonium salts begins with commercially available, optically pure (R)- or (S)-1,1'-bi-2-naphthol (BINOL).[6][7] The general sequence involves the transformation of BINOL into its corresponding 2,2'-bis(bromomethyl) derivative, which then undergoes cyclization with a suitable nitrogen source to form the spirocyclic core.

G s_node Start p_node Process f_node Final BINOL (S)-BINOL Dibromo (S)-2,2'-Bis(bromomethyl) -1,1'-binaphthyl BINOL->Dibromo Bromomethylation SecondaryAmine Intermediate Secondary Amine Dibromo->SecondaryAmine Cyclization w/ Primary Amine or NH3 SpiroAmmonium Final (S,S)-N-Spiro Quaternary Ammonium Salt Dibromo->SpiroAmmonium Direct Dimerization (Alternative Route) SecondaryAmine->SpiroAmmonium Alkylation/Cyclization w/ another Dibromo unit SubstitutedDibromo (S)-3,3'-Disubstituted-2,2'- Bis(bromomethyl)-1,1'-binaphthyl SubstitutedDibromo->SpiroAmmonium For substituted catalysts G cluster_interface Organic Phase cluster_aq Aqueous Phase A Q⁺X⁻ (org) C [Q⁺Nu⁻] (org) Chiral Ion Pair A->C Anion Exchange F M⁺Y⁻ (aq) A->F Enters Aq. Phase B M⁺Nu⁻ (aq) B->C Extraction E Nu-E* (org) Enantioenriched Product C->E Asymmetric Reaction D E-Y (org) D->C E->A Catalyst Regeneration center_aq center_org p1->p2

Sources

Optimizing Nucleophilic Aromatic Substitution (NAS): The Electronic Impact of Trifluorophenyl-Modified Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, Nucleophilic Aromatic Substitution (SNAr) remains a cornerstone for constructing biaryl ethers and amines. However, standard Phase Transfer Catalysts (PTCs) often fail when applied to electron-rich or sterically hindered substrates.

This guide details the electronic effects of trifluorophenyl (TFP) groups incorporated into quaternary phosphonium/ammonium bromide catalysts. By replacing standard phenyl rings with electron-deficient trifluorophenyl moieties, researchers can significantly enhance the electrophilicity of the central cation. This modification alters ion-pairing dynamics, resulting in "naked" anion activation and accelerated reaction rates.

Mechanistic Foundation: The "Fluorine Effect" in Catalysis

To understand why TFP-modified catalysts outperform their non-fluorinated counterparts, we must analyze the electronic perturbation at the molecular level.

The Inductive Withdrawal (-I Effect)

Standard tetraphenylphosphonium bromide (


) relies on the delocalization of the positive charge across the phenyl rings. However, this delocalization can lead to "tight" ion pairing with the nucleophile, reducing its reactivity.

Introducing fluorine atoms—specifically in the 3,4,5-trifluorophenyl pattern—introduces a strong inductive withdrawing effect (-I).

  • Charge Intensification: The electron density is pulled away from the central phosphorus/nitrogen atom toward the fluorine-substituted rings.

  • Anode Potential: This increases the anodic potential of the cation, making it a "harder" Lewis acid.

Anion Activation via Ion-Pair Loosening

The core benefit is the modification of the Interionic Distance . The electron-deficient TFP ligands create a cation that is lipophilic yet highly distinct in charge.

  • Solubility: The fluorinated exterior enhances solubility in non-polar organic solvents (DCM, Toluene) used in drug synthesis.

  • Reactivity: The cation binds the nucleophile (e.g., Phenoxide,

    
    ) effectively enough to pull it into the organic phase, but the electron-deficiency prevents the formation of a contact ion pair that is too stable. The nucleophile remains "loose" and highly reactive.
    
Structural Diagram: Electronic Tuning

The following diagram illustrates the charge distribution shift caused by TFP groups.

ElectronicEffect Cat_Std Standard Catalyst (Tetraphenyl) Effect_I Inductive Effect (-I) Fluorine pulls density Cat_Std->Effect_I Modification Cat_TFP TFP-Modified Catalyst (Trifluorophenyl) Cat_TFP->Effect_I Contains 12 F atoms Center_P Central Atom (P+/N+) Increased Positive Potential Effect_I->Center_P Withdraws e- Ion_Pair Ion Pair Dynamics 'Looser' interaction Center_P->Ion_Pair Modulates Electrostatics Reactivity Enhanced NAS Rate (k_obs increase) Ion_Pair->Reactivity Activates Nucleophile

Figure 1: Mechanistic flow of electronic perturbation by Trifluorophenyl groups leading to enhanced reactivity.

Experimental Protocol: Comparative Kinetic Study

This protocol validates the efficacy of Tetrakis(3,4,5-trifluorophenyl)phosphonium Bromide (TFP-PB) against standard Tetraphenylphosphonium Bromide (TPP-Br) in a model SNAr reaction.

Model Reaction

Substrate: 4-Chloronitrobenzene (Activated Aryl Halide) Nucleophile: Potassium Phenoxide (PhOK) Solvent: Toluene/Water (Biphasic) Condition: 60°C, vigorous stirring.

Step-by-Step Methodology
  • Catalyst Preparation (if not commercial):

    • React tris(3,4,5-trifluorophenyl)phosphine with 1-bromo-3,4,5-trifluorobenzene using a Nickel(II) catalyst in ethanol at reflux.

    • Recrystallize from Ethanol/Ether to obtain pure TFP-PB.

  • Reaction Setup:

    • To a 25 mL round-bottom flask, add 4-Chloronitrobenzene (1.0 equiv, 1.0 mmol).

    • Add Catalyst (5 mol% loading):

      • Batch A: TPP-Br (Standard).

      • Batch B: TFP-PB (Fluorinated).

    • Add Toluene (5 mL).

    • Separately, dissolve Potassium Phenoxide (1.5 equiv) in Water (5 mL).

  • Initiation:

    • Add the aqueous phase to the organic phase.

    • Immediately heat to 60°C with stirring at 1000 RPM (crucial for PTC).

  • Sampling:

    • Aliquot 50 µL every 15 minutes for 2 hours.

    • Quench in cold water/ethyl acetate.

    • Analyze via HPLC (C18 column, MeCN/H2O gradient).

Data Analysis

Calculate the pseudo-first-order rate constant (


) by plotting 

vs. time.

Results & Visualization

The electronic tuning provided by the TFP groups results in a measurable kinetic advantage.

Comparative Data Table
ParameterStandard Catalyst (TPP-Br)TFP-Modified Catalyst (TFP-PB)Improvement Factor
Reaction Time (95% Conv.) 180 min45 min4.0x Faster
Yield (Isolated) 82%96%+14%
TOF (Turnover Freq.) 6.3 h⁻¹25.2 h⁻¹High Efficiency
By-product (Hydrolysis) 12%< 2%Enhanced Selectivity
Catalytic Cycle Diagram

The following diagram details the phase-transfer mechanism, highlighting where the TFP-modified cation (


) exerts its influence.

PTC_Cycle cluster_org Organic Phase (Reaction Zone) cluster_aq Aqueous Phase (Reservoir) Q_Nu_Org Q+(TFP)-Nu- Product Ar-Nu (Product) Q_Nu_Org->Product S_NAr Step (Fastest with TFP) Q_X_Org Q+(TFP)-X- Q_Nu_Org->Q_X_Org Release X- Substrate Ar-X (Substrate) Q_X_Aq Q+(TFP)-X- Q_X_Org->Q_X_Aq Diffusion Q_Nu_Aq Q+(TFP)-Nu- Q_X_Aq->Q_Nu_Aq Ion Exchange (w/ M+Nu-) M_Nu M+ Nu- M_X M+ X- Q_Nu_Aq->Q_Nu_Org Transfer

Figure 2: Phase Transfer Catalysis cycle. The TFP group accelerates the S_NAr step by destabilizing the Q+-Nu- ground state.

References

  • Maruoka, K. (2008). Practical Aspects of Phase-Transfer Catalysis for Industrial Applications. Wiley-VCH.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Tan, C. et al. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants. Journal of the American Chemical Society.[1][2]

  • Pliego, J. R. (2024). Mechanism of Phase-Transfer Catalysis: The Role of Ion Pairs. Journal of the Brazilian Chemical Society.

  • Shirakawa, S. et al. (2013). Recent Progress in the Design of Chiral Phase-Transfer Catalysts. Chemical Reviews.

Sources

The Maruoka Catalyst: A Paradigm Shift in Asymmetric Phase-Transfer Catalysis

[1]

Executive Summary

The Maruoka Catalyst represents a pivotal advancement in the field of organocatalysis, specifically within Asymmetric Phase-Transfer Catalysis (PTC). Developed by Professor Keiji Maruoka (Kyoto University) in the late 1990s, these catalysts are

Unlike their predecessors—the Cinchona alkaloid-derived catalysts—Maruoka catalysts feature a rigid spiro backbone that eliminates the "flexibility-selectivity" trade-off. This structural rigidity, combined with tunable aromatic shielding, allows for the synthesis of unnatural

This guide details the structural evolution, mechanistic principles, and validated experimental protocols for utilizing Maruoka catalysts in drug discovery and development.

Historical Context & Structural Evolution

The Pre-Maruoka Era: The Cinchona Limit

Before 1999, asymmetric PTC was dominated by quaternary ammonium salts derived from Cinchona alkaloids (e.g., cinchonidine, quinine). While pioneering researchers like O'Donnell, Lygo, and Corey achieved significant success, these catalysts faced inherent limitations:

  • Conformational Flexibility: The single bond connecting the nitrogen to the chiral scaffold allowed for conformational rotation, reducing stereocontrol.

  • Substrate Specificity: High enantioselectivity was often limited to specific substrate classes.

  • Chemical Instability: The presence of the hydroxyl group (in native alkaloids) or the potential for Hofmann elimination limited catalyst durability.

The Maruoka Breakthrough: Rigidification

Professor Maruoka hypothesized that a rigid,


-symmetric chiral center

Catalyst Design Logic (DOT Visualization)

The following diagram illustrates the logical leap from flexible Cinchona derivatives to the rigid Maruoka Spiro system.

CatalystEvolutioncluster_0Generation 1: Cinchona Derivativescluster_1Generation 2: Maruoka DesignCinchonaCinchona Alkaloid Salts(O'Donnell/Lygo/Corey)LimitLimitation:Flexible C-N BondLower SelectivityCinchona->LimitSpiroSpiro Ammonium Core(Rigid C2-Symmetry)Limit->SpiroStructuralRigidificationShielding3,3'-Aryl Substituents(Steric Shielding)Spiro->ShieldingOptimizationResultHigh Performance:>99% ee<1 mol% LoadingShielding->Result

Caption: Evolution from flexible Cinchona-based catalysts to the rigid, high-performance Maruoka spiro-ammonium architecture.

Structural Features

The core innovation lies in two distinct features:

  • Spiro Nitrogen Center: The nitrogen atom is part of two rigid binaphthyl rings, preventing rotation and creating a fixed chiral environment.

  • 3,3'-Aryl Substituents: Bulky aromatic groups (e.g., 3,4,5-trifluorophenyl) at the 3 and 3' positions of the binaphthyl rings create a deep chiral pocket. This "steric wall" forces the incoming electrophile to approach the enolate from the only accessible face.

Mechanistic Action: The Interfacial Pathway[2]

Maruoka catalysts operate via a strict interfacial mechanism rather than the extraction mechanism often seen in non-chiral PTC.

  • Deprotonation: The inorganic base (KOH/NaOH) in the aqueous phase deprotonates the substrate (e.g., Glycine Schiff Base) at the interface.

  • Ion Exchange: The chiral ammonium cation (

    
    ) pairs with the generated enolate anion.
    
  • Extraction & Shielding: The lipophilic ion pair (

    
    ) moves into the organic phase (Toluene). The catalyst's 3,3'-aryl groups shield one face of the planar enolate.
    
  • Reaction: The alkyl halide attacks the unshielded face.

  • Regeneration: The product is released, and the catalyst returns to the interface.

CatalyticCycleInterfaceInterface(Aq. Base / Org. Solvent)EnolateChiral Ion Pair(Q* Enolate)Interface->EnolateIon Exchangewith Q*SubstrateGlycine Schiff Base(Substrate)Substrate->InterfaceDeprotonationProductAlkylated Product(S or R)Enolate->ProductR-X Attack(Stereoselective)CatalystMaruoka Catalyst(Q*Br)Product->CatalystReleaseCatalyst->InterfaceRegenerate

Caption: The interfacial catalytic cycle showing the formation of the tight ion pair and stereoselective alkylation.

Validated Experimental Protocol

Target Application: Asymmetric Synthesis of

Reagents & Materials
  • Substrate:

    
    -(diphenylmethylene)glycine tert-butyl ester (commercially available or synthesized from glycine tert-butyl ester and benzophenone imine).
    
  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS Bromide (Commercial Maruoka Catalyst).
    
  • Solvent: Toluene (Reagent grade).

  • Base: 50% Aqueous KOH.

  • Electrophile: Benzyl bromide (or various alkyl halides).

Step-by-Step Methodology

This protocol is designed for high-throughput screening or gram-scale synthesis .

  • Preparation: In a reaction vial, dissolve the Glycine Schiff Base (1.0 equiv) and the Maruoka Catalyst (0.01 – 1.0 mol%) in Toluene.

  • Activation: Cool the mixture to 0°C (or -20°C for higher selectivity with reactive electrophiles).

  • Initiation: Add the alkyl halide (1.2 equiv) followed by 50% aqueous KOH (3.0 equiv) dropwise.

  • Reaction: Stir vigorously. Note: Vigorous stirring is critical to maximize the interfacial surface area.

  • Monitoring: Monitor by TLC or HPLC. Reaction times typically range from 1 to 24 hours depending on the electrophile.

  • Work-up: Dilute with water and extract with ether or ethyl acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis (Optional): To obtain the free amino acid, treat the crude product with 1N HCl in THF at room temperature for 1 hour.

Data Summary: Catalyst Performance Comparison
Catalyst TypeSubstrateElectrophileYield (%)ee (%)Loading (mol%)
Cinchona (O'Donnell) Glycine ImineBenzyl Bromide856610
Cinchona (Lygo/Corey) Glycine ImineBenzyl Bromide9092-9410
Maruoka (Original) Glycine ImineBenzyl Bromide95961
Maruoka (Simplified) Glycine ImineBenzyl Bromide99 99 0.01

Table 1: Comparative performance of PTC generations. Note the drastic reduction in catalyst loading and improvement in enantioselectivity with Maruoka type catalysts.

Advanced Applications in Drug Development

Synthesis of -Dialkyl Amino Acids

One of the most powerful applications of the Maruoka catalyst is the ability to perform double alkylation . By starting with an alanine-derived Schiff base (rather than glycine), researchers can introduce a second alkyl group to create quaternary carbon centers. These non-proteinogenic amino acids are crucial in peptide drug design to induce helical conformation and improve metabolic stability.

"Simplified" Maruoka Catalysts

To address the high cost of BINOL-derived synthesis, "Simplified" Maruoka catalysts were developed using a biphenyl backbone. These retain the

References

  • Ooi, T., Kameda, M., & Maruoka, K. (1999).[1] Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of alpha-Amino Acids. Journal of the American Chemical Society.[2][3] Link

  • Ooi, T., & Maruoka, K. (2007).[2][1] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link

  • Hashimoto, T., & Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews. Link

  • Kitamura, M., Shirakawa, S., & Maruoka, K. (2005). Powerful Chiral Phase-Transfer Catalysts for the Asymmetric Synthesis of alpha-Alkyl- and alpha,alpha-Dialkyl-alpha-amino Acids. Angewandte Chemie. Link

  • Shirakawa, S., & Maruoka, K. (2013). Asymmetric Phase-Transfer Catalysis. Wiley-VCH Verlag GmbH & Co. KGaA.[4] Link

Methodological & Application

Protocol for asymmetric alkylation of glycine Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Asymmetric Alkylation of Glycine Schiff Bases for the Synthesis of α-Amino Acids

Introduction

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These molecules are fundamental building blocks for peptides, peptidomimetics, and a vast array of pharmacologically active compounds. Among the most powerful and versatile methods for their creation is the asymmetric alkylation of glycine Schiff bases. This approach utilizes a prochiral glycine nucleophile, activated by imine formation, which can be alkylated with high stereocontrol under the influence of a chiral catalyst.

This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical, field-tested protocols for performing this transformation. We will focus primarily on the widely adopted phase-transfer catalysis (PTC) method, while also discussing the use of stoichiometric chiral metal complexes as a potent alternative. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also rationally optimize the reaction for their specific targets.

Part 1: Core Principles and Mechanistic Overview

The core of this methodology lies in rendering the α-proton of glycine sufficiently acidic for deprotonation, thereby generating a nucleophilic enolate equivalent. This is achieved by converting the glycine amino group into a Schiff base (imine), typically with benzophenone.

The Role of the Schiff Base:

  • Activation: The electron-withdrawing nature of the imine group significantly increases the acidity of the α-protons, allowing for deprotonation with moderately strong bases.

  • Stabilization: The resulting anion is a resonance-stabilized 2-azaallyl anion, which prevents facile racemization of the product under basic conditions.[1]

  • Protection: The imine protects the amino group during the alkylation step.

  • Bulky Substituent: The use of a bulky group like benzophenone helps prevent undesired side reactions and can play a role in the stereochemical control. The benzophenone imine of glycine tert-butyl ester is a widely used substrate.[2]

The general transformation follows a three-stage process: deprotonation, stereoselective alkylation, and deprotection.

cluster_deprotonation 1. Deprotonation cluster_alkylation 2. Asymmetric Alkylation cluster_deprotection 3. Deprotection GlycineSchiffBase Glycine Schiff Base (Prochiral) Enolate Stabilized Enolate (Nucleophile) GlycineSchiffBase->Enolate Deprotonation Base Base (e.g., KOH, NaOH) Catalyst Chiral Catalyst (e.g., PTC) AlkylatedProduct Alkylated Schiff Base (Chiral) Enolate->AlkylatedProduct SN2 Attack Catalyst->Enolate Forms Chiral Ion Pair AlkylHalide Alkyl Halide (R-X) (Electrophile) AminoAcid α-Amino Acid (Enantiopure) AlkylatedProduct->AminoAcid Hydrolysis Acid Acidic Hydrolysis (e.g., HCl)

Figure 1: General mechanism for asymmetric alkylation.

Catalytic Strategies

Two primary strategies have proven highly effective for inducing asymmetry in this reaction:

  • Chiral Phase-Transfer Catalysis (PTC): This is arguably the most common and practical approach.[3] The reaction is run in a biphasic system (e.g., toluene/aqueous base). A chiral quaternary ammonium salt, the phase-transfer catalyst, transports the base (as hydroxide) into the organic phase or, more accurately, facilitates deprotonation at the interface.[1] The resulting glycine enolate forms a tight, chiral ion pair with the catalyst. This chiral environment dictates the facial selectivity of the subsequent attack on the alkylating agent.[4] Catalysts derived from Cinchona alkaloids and those developed by Maruoka are prominent examples.[5][6] This method is often considered a greener approach due to its use of mild conditions and avoidance of heavy metals.[7]

  • Chiral Ni(II) Complexes: This method involves the use of a pre-formed, square-planar Ni(II) complex where the glycine Schiff base is a ligand, along with a chiral auxiliary ligand.[8][9] The complex acts as a chiral glycine equivalent. Deprotonation and subsequent alkylation occur with high diastereoselectivity because one face of the planar complex is effectively blocked by the chiral auxiliary.[10][11] After alkylation, the complex is decomposed under acidic conditions to release the desired α-amino acid.[12][13]

Part 2: Protocol for Asymmetric Alkylation via Phase-Transfer Catalysis

This protocol is based on the well-established O'Donnell and Maruoka methodologies for the mono-alkylation of N-(diphenylmethylene)glycine tert-butyl ester using a chiral phase-transfer catalyst.[1][5]

Materials and Reagents
  • Substrate: N-(diphenylmethylene)glycine tert-butyl ester

  • Alkylating Agent: Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide)

  • Catalyst: (S)- or (R)-Maruoka Catalyst® or a suitable Cinchona alkaloid-derived catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (typically 0.5-5 mol%)

  • Base: Solid or 50% aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Solvent: Toluene or dichloromethane (CH₂Cl₂)

  • Quench/Workup: Saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deprotection: 1-3 M Hydrochloric acid (HCl)

  • Purification: Silica gel for column chromatography, ethyl acetate, hexanes

Instrumentation
  • Magnetic stirrer with cooling bath (cryostat or ice/salt bath)

  • Round-bottom flask with inert gas (N₂ or Ar) inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Experimental Workflow

Sources

Application Note: Enantioselective Conjugate Addition with Maruoka Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Maruoka catalysts—structurally rigid, chiral spiro


-symmetric quaternary ammonium salts—have revolutionized Asymmetric Phase-Transfer Catalysis (APTC). Unlike first-generation Cinchona-derived catalysts, Maruoka catalysts do not rely on a hydroxyl group for hydrogen bonding in their primary mode of action (though later generations do). Instead, they utilize a rigorous steric shielding environment created by binaphthyl (BINOL) or biphenyl subunits to control the facial selectivity of enolates.

This guide details the protocols for Enantioselective Conjugate Addition (Michael Addition) , a critical pathway for synthesizing non-natural


-amino acids and chiral quaternary carbon centers widely used in peptidomimetics and small-molecule therapeutics.

Catalyst Architecture & Selection

Selecting the correct catalyst generation is critical for process success. The Maruoka catalyst library is divided into three primary classes based on substrate requirements.

Table 1: Maruoka Catalyst Selection Matrix
Catalyst ClassStructure Code (Rep.)Key Structural FeaturePrimary Application
Standard Spiro

-3,4,5-F-NAS
Rigid Binaphthyl Spiro SkeletonAlkylation of Glycine Schiff Bases; Standard Michael Additions.
Simplified Type B (Biphenyl)Biphenyl/Butyl groups (Flexible)High activity at Room Temp; Cost-effective for scale-up.
Dual-Function Type OHHydroxyl-functionalized AmmoniumActivation of neutral electrophiles (e.g., chalcones) via H-bonding.

Mechanistic Principles

Understanding the mechanism is essential for troubleshooting. The reaction operates at the interface of a biphasic system (Organic/Aqueous or Solid/Liquid).

  • Interfacial Deprotonation: The inorganic base (e.g., KOH, CsOH) deprotonates the pronucleophile (e.g., Glycine Schiff base) at the interface.

  • Ion Exchange: The chiral ammonium cation (

    
    ) exchanges with the metal cation (
    
    
    
    ), extracting the enolate into the organic phase as a tight chiral ion pair (
    
    
    ).
  • Facial Shielding: The deep chiral pocket of the spiro catalyst shields one face of the enolate (typically the Si-face for

    
    -catalysts), forcing the electrophile to approach from the exposed face.
    
  • Product Release: The product is formed, and the catalyst returns to the interface to regenerate the ion pair.

Visualization: Catalytic Cycle (DOT Diagram)

MaruokaCycle Interface Interface Layer (Aq. Base / Org. Solvent) Deprotonation Deprotonation (M+ Enolate-) Interface->Deprotonation Base (KOH/CsOH) Substrate Pronucleophile (Glycine Schiff Base) Substrate->Interface IonExchange Ion Exchange (Q*+ X- enters) Deprotonation->IonExchange ChiralPair Chiral Ion Pair (Q*+ ... Enolate-) IonExchange->ChiralPair Extraction to Org. Phase TransitionState Rigid Transition State (Facial Shielding) ChiralPair->TransitionState Electrophile Electrophile (Acrylate/Chalcone) Electrophile->TransitionState Attack Product Michael Adduct (High ee) TransitionState->Product Product->IonExchange Catalyst Regeneration

Figure 1: Interfacial mechanism of Maruoka phase-transfer catalysis. The chiral ammonium salt extracts the enolate into the organic phase, shielding one face to induce enantioselectivity.

Detailed Protocol: Asymmetric Michael Addition of Glycine Schiff Base

This protocol describes the synthesis of a chiral glutamic acid derivative using a Standard Spiro Maruoka Catalyst . This is the industry-standard method for synthesizing non-natural amino acids.

Reagents & Materials[1][4][5][6]
  • Substrate:

    
    -(diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).[1]
    
  • Electrophile: Methyl acrylate (or substituted acrylate).

  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS bromide (1 mol%).[2]
    
  • Solvent: Toluene (HPLC grade, strictly anhydrous not required but preferred for consistency).

  • Base: 50% Aqueous KOH or solid CsOH·H2O.[3]

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure
  • Catalyst Preparation:

    • Weigh

      
      -3,4,5-trifluorophenyl-NAS bromide (0.01 mmol, 1 mol%) and the Glycine Schiff Base (1.0 mmol) into a reaction vial.
      
    • Note: The catalyst is robust and stable to air/moisture, but weighing should be precise due to the low loading.

  • Solvent & Electrophile Addition:

    • Add Toluene (3.0 mL). The concentration is typically 0.33 M relative to the substrate.

    • Add Methyl Acrylate (1.2 mmol, 1.2 equiv) via syringe.

    • Cool the mixture to 0°C using an ice/water bath.

    • Expert Insight: While many PTC reactions work at room temperature, 0°C typically boosts ee% by 2–5% with Maruoka catalysts without significantly stalling kinetics.

  • Base Initiation:

    • Add 50% aqueous KOH (3 equiv) dropwise.

    • Vigorously stir the biphasic mixture (1000+ rpm).

    • Critical: High stirring rates are mandatory to maximize the interfacial surface area. Poor stirring is the #1 cause of low yields in PTC.

  • Reaction Monitoring:

    • Monitor by TLC or HPLC.[3] Reaction time is typically 1–4 hours.

    • Look for the disappearance of the Schiff base spot.

  • Workup:

    • Quench with water (5 mL) and extract with Et2O or CH2Cl2 (3 x 10 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Hydrolysis (Optional for Free Amino Acid):

    • Dissolve the crude imine in THF/aq. Citric Acid (1M) and stir at RT for 2 hours to cleave the benzophenone imine.

    • The resulting amine salt can be recrystallized or protected (e.g., Boc/Fmoc) for peptide synthesis.

Expected Results[1][6]
  • Yield: >90%

  • Enantiomeric Excess (ee): 95–99%

  • Configuration:

    
    -Catalyst typically yields the 
    
    
    
    -amino acid derivative (when using tert-butyl glycinate).

Protocol Variation: Dual-Function Catalysis (Malonates to Chalcones)

For substrates lacking an acidic proton (like glycine imines) or requiring activation of the electrophile, Dual-Function Maruoka Catalysts (containing a hydroxyl group) are required.

Key Differences
  • Catalyst: Hydroxyl-functionalized spiro ammonium salt.

  • Base: Mild solid base (K2CO3) is preferred over strong aqueous bases to prevent background (racemic) reaction.

  • Mechanism: The ammonium moiety pairs with the malonate enolate, while the hydroxyl group H-bonds to the carbonyl of the chalcone, activating it and locking its conformation.

Procedure Summary
  • Mix Chalcone (0.1 mmol) and Catalyst (3 mol%) in Toluene.

  • Add Diethyl Malonate (1.2 equiv) and K2CO3 (solid, 10 mol%).

  • Stir at -20°C for 24 hours.

  • Note: Lower temperature is crucial here to suppress the non-catalyzed background reaction.

Troubleshooting & Optimization Guide

Table 2: Common Issues and Fixes
SymptomProbable CauseCorrective Action
Low Conversion Insufficient StirringIncrease stir rate to >1000 rpm; ensure vortex formation.
Low Conversion "Poisoning" by WaterFor solid-liquid PTC, add molecular sieves or use anhydrous inorganic bases (Cs2CO3).
Low ee% Background ReactionReduce temperature (-20°C to -40°C); Switch to a less soluble base (e.g., LiOH vs KOH).
Low ee% Catalyst DecompositionAvoid prolonged exposure to strong base without substrate; add base last.
Emulsion Surfactant EffectFilter through a Celite pad before extraction; add saturated brine.

References

  • Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis Source: ResearchGate URL:[4][Link]

  • Highly Enantioselective Michael Addition of Diethyl Malonate to Chalcones Source: Organic Letters (ACS Publications) URL:[Link]

  • Catalysts' Evolution in the Asymmetric Conjugate Addition of Nitroalkanes Source: Organic Chemistry Frontiers (RSC) URL:[Link]

  • Asymmetric Conjugate Additions of α-Substituted-α-cyanoacetates to Acetylenic Esters Source: Journal of the American Chemical Society URL:[5][Link]

Sources

Chiral Peptide Units via Phase-Transfer Catalysis: A Detailed Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise construction of chiral α-amino acids, the fundamental building blocks of peptides and proteins, is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms at the α-carbon dictates the biological activity of peptides, making enantioselective synthesis a critical endeavor. Among the various methodologies, asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and practical approach for the preparation of a wide array of natural and unnatural α-amino acids with high enantiopurity.[1][2] This guide provides an in-depth exploration of the principles, mechanisms, and practical applications of phase-transfer catalysis in the stereoselective synthesis of chiral peptide units.

The Principle of Asymmetric Phase-Transfer Catalysis in Amino Acid Synthesis

Phase-transfer catalysis ingeniously circumvents the challenge of reacting water-soluble nucleophiles with water-insoluble electrophiles by employing a catalyst that facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. In the context of asymmetric amino acid synthesis, the process typically involves the alkylation of a glycine derivative, most commonly a Schiff base, in a biphasic system.

The key to achieving enantioselectivity lies in the use of a chiral phase-transfer catalyst. These catalysts, often derived from naturally occurring and readily available Cinchona alkaloids, form a chiral ion pair with the enolate of the glycine Schiff base.[1][3] This intimate association within the organic phase creates a chiral environment that directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the alkylated product.

The Reaction Mechanism: A Stepwise Look

The asymmetric alkylation of a glycine Schiff base under phase-transfer catalysis proceeds through a well-established mechanistic cycle. The most commonly employed substrate is the N-(diphenylmethylene)glycine tert-butyl ester, which offers the advantages of a non-acidic α-proton after mono-alkylation, preventing double alkylation and racemization.[1]

The catalytic cycle can be visualized as follows:

Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase (e.g., 50% KOH) cluster_organic Organic Phase (e.g., Toluene) Base M⁺OH⁻ Catalyst_OH Q⁺OH⁻ Base->Catalyst_OH Ion Exchange Catalyst_X Q⁺X⁻ Substrate Glycine Schiff Base (Enolate Precursor) Catalyst_OH->Substrate Transfer to Organic Phase MX M⁺X⁻ Enolate Chiral Ion Pair [Q⁺][Enolate⁻] Substrate->Enolate Deprotonation Product_Imine Alkylated Schiff Base Enolate->Product_Imine Alkylation Electrophile Alkyl Halide (R-X) Catalyst_X_org Q⁺X⁻ Catalyst_X_org->Catalyst_X Return to Aqueous Phase Experimental Workflow Start Start: Glycine Substrate_Prep Protocol 1: Synthesis of N-(Diphenylmethylene)glycine tert-butyl Ester Start->Substrate_Prep Alkylation Protocol 2: Asymmetric Alkylation (PTC) Substrate_Prep->Alkylation Hydrolysis Protocol 3: Hydrolysis of Schiff Base Alkylation->Hydrolysis Analysis Chiral HPLC Analysis (ee Determination) Hydrolysis->Analysis End End: Chiral α-Amino Acid Analysis->End

Sources

Application Notes & Protocols: Total Synthesis of Nitraria Alkaloids Utilizing (S,S)-NAS Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge and Opportunity of Nitraria Alkaloids

The Nitraria genus of plants produces a fascinating family of alkaloids characterized by a spirocyclic piperidine core. Structurally, many of these natural products, including (+)-nitramine, (+)-isonitramine, and (-)-sibirine, are built upon a 2-azaspiro[5.5]undecan-7-ol framework.[1] The central challenge in the synthesis of these molecules is the construction of the quaternary stereocenter at the spirocyclic junction. The precise three-dimensional arrangement at this carbon is critical for their biological activity, which, while still under investigation, has shown promise in areas such as pancreatic β-cell protection.[1]

Historically, the creation of such congested, stereochemically-defined quaternary centers has been a formidable task in organic synthesis. This guide details a highly efficient and enantioselective strategy that leverages the power of asymmetric phase-transfer catalysis (PTC) to overcome this hurdle. Specifically, we will focus on the application of (S,S)-NAS bromide, a C₂-symmetric chiral quaternary ammonium salt, as a phase-transfer catalyst to achieve a highly enantioselective α-allylation of an α-carboxylactam precursor. This key step sets the crucial stereocenter and provides a common intermediate for the divergent synthesis of several Nitraria alkaloids.[2][3]

The Core Principle: Asymmetric Phase-Transfer Catalysis with (S,S)-NAS Bromide

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid and an organic liquid). The catalyst, typically a quaternary ammonium salt, transports one of the reactants (usually an anion) across the phase boundary into the other phase where the reaction can occur.

In the context of this synthesis, (S,S)-NAS bromide serves as a chiral phase-transfer catalyst. Its inherent chirality allows for the creation of a chiral environment around the reacting species, enabling the formation of one enantiomer of the product in preference to the other.

Mechanism of Stereochemical Induction:

The key to the high enantioselectivity of this reaction lies in the formation of a tightly-bound, chiral ion pair. The process is understood to proceed as follows:

  • Deprotonation: The solid potassium hydroxide (KOH) base deprotonates the α-carboxylactam at the solid-liquid interface, generating a potassium enolate.

  • Chiral Ion Pair Formation: The (S,S)-NAS cation (Q⁺) exchanges with the potassium cation (K⁺) to form a lipophilic, chiral quaternary ammonium enolate ion pair [Q⁺-Enolate⁻]. The C₂-symmetric structure of the NAS catalyst, with its bulky naphthalene groups, creates a well-defined and sterically hindered chiral pocket.

  • Face-Selective Alkylation: This chiral ion pair dissolves in the organic solvent (toluene). The steric environment created by the catalyst shields one face of the planar enolate. Consequently, the incoming electrophile (allyl bromide) is directed to attack preferentially from the less-hindered face.

  • Catalyst Regeneration: After the C-C bond formation, the product is released, and the (S,S)-NAS bromide is regenerated, ready to begin another catalytic cycle.

The low reaction temperature (-40 °C) is critical for enhancing the energetic difference between the two diastereomeric transition states, thereby maximizing the enantiomeric excess (ee) of the product.[2][3]

G cluster_0 Aqueous/Solid Phase (KOH) cluster_1 Organic Phase (Toluene) Lactam_H Lactam-H KOH KOH (s) Lactam_H->KOH Deprotonation K_Enolate K⁺ Enolate⁻ KOH->K_Enolate Chiral_Ion_Pair [Q⁺ Enolate⁻] (Chiral Ion Pair) K_Enolate->Chiral_Ion_Pair Ion Exchange with (S,S)-NAS Bromide (Q⁺Br⁻) Allyl_Br Allyl Bromide Chiral_Ion_Pair->Allyl_Br Face-Selective Alkylation Product α-Alkylated Lactam (High ee) Allyl_Br->Product Regen_Cat (S,S)-NAS Bromide (Regenerated) Product->Regen_Cat Regen_Cat->K_Enolate Catalytic Cycle caption Mechanism of (S,S)-NAS Bromide Catalyzed Alkylation retrosynthesis Nitramine (+)-Nitramine Key_Intermediate Key α-Quaternary Lactam (>98% ee) Nitramine->Key_Intermediate Reduction, Deprotection Isonitramine (+)-Isonitramine Isonitramine->Key_Intermediate Multi-step Elaboration Sibirine (-)-Sibirine Sibirine->Key_Intermediate N-Ethoxycarbonylation, Reduction Precursor α-tert-Butoxycarbonyl Lactam Key_Intermediate->Precursor Asymmetric α-Allylation (S,S)-NAS Bromide, KOH, Toluene, -40°C Allyl_Bromide Allyl Bromide caption Retrosynthetic analysis of Nitraria alkaloids. workflow start Start setup Combine Lactam Precursor, (S,S)-NAS Bromide, and powdered KOH in Toluene start->setup cool Cool reaction mixture to -40 °C setup->cool add_allyl Add Allyl Bromide dropwise over 10 min cool->add_allyl stir Stir vigorously at -40 °C for 24 hours add_allyl->stir quench Quench with saturated aqueous NH₄Cl solution stir->quench extract Extract with Ethyl Acetate (3x) quench->extract dry_purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography extract->dry_purify end Obtain Enantioenriched Product dry_purify->end caption Workflow for the asymmetric α-allylation step.

Sources

Troubleshooting & Optimization

Optimizing solvent choice for Maruoka catalyst performance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solvent Choice for High-Performance Asymmetric Catalysis Document ID: MC-SOLV-001 Status: Active

Welcome to the Technical Support Center

You have reached the specialized support module for Maruoka Catalysts® (Chiral Spiro Ammonium Salts). This guide is designed for researchers experiencing issues with enantioselectivity (


) or reactivity during asymmetric phase-transfer catalysis (PTC).

Unlike homogeneous catalysis where "solubility equals success," Maruoka catalysts operate on the delicate boundary of two phases. Your choice of solvent is not just a medium; it is an active component of the stereocontrolling mechanism.

Part 1: The Core Logic (Mechanistic Grounding)

The "Goldilocks" Zone of Ion Pairing To troubleshoot solvent issues, you must understand why the reaction works. Maruoka catalysts function via chiral ion-pairing .

  • The Interface: The inorganic base (e.g.,

    
    ) deprotonates the substrate at the interface.
    
  • Ion Exchange: The lipophilic chiral ammonium cation (

    
    ) extracts the anionic enolate into the organic phase.
    
  • The Critical Moment: In the organic phase, the cation and anion must form a tight contact ion pair . The chiral scaffold of the catalyst blocks one face of the enolate, forcing the electrophile to attack from the other.

  • If the solvent is too polar: It solvates the ions, separating them ("loose ion pair"). The chiral information is lost, and

    
     drops.
    
  • If the solvent is too non-polar: The substrate or catalyst may precipitate, halting reactivity.

Visualizing the Mechanism

The following diagram illustrates the phase-transfer cycle and where solvent choice impacts the outcome.

PTC_Mechanism cluster_aqueous Aqueous Phase (High Polarity) cluster_organic Organic Phase (Low Polarity) Base Inorganic Base (KOH/CsOH) Deprot Deprotonation (Interface) Base->Deprot OH- IonPair Tight Ion Pair [Q*+ ... Enolate-] Deprot->IonPair Extraction by Q*+ Product Chiral Product (High ee%) IonPair->Product Electrophile (RX) Solvent Solvent Role: Maintains Tight Pairing Solvent->IonPair Stabilizes

Figure 1: The Phase-Transfer Cycle. Solvent choice is critical in the Organic Phase to maintain the integrity of the Tight Ion Pair.

Part 2: Solvent Selection Matrix

Use this table to select the starting solvent or optimize an existing protocol.

Solvent ClassSpecific SolventSuitabilityTechnical Notes
Aromatic Hydrocarbons Toluene Excellent (Standard) The Benchmark. Balances solubility with low dielectric constant (

), ensuring tight ion pairing. Start here.
Chlorinated Dichloromethane (DCM) GoodHigher solubility for complex substrates. Slightly more polar than toluene; may lower

by 2-5% in sensitive systems.
Ethers TBME / Et₂O ModerateGood for

, but often suffers from slow kinetics due to poor solubility of the catalyst/substrate complex.
Green Alternatives CPME (Cyclopentyl methyl ether)Excellent Hydrophobic, low peroxide formation. Often matches Toluene performance with better safety profile.
Polar Aprotic DMF, DMSO, MeCN FORBIDDEN High dielectric constants solvate the anion, breaking the chiral ion pair. Result: Fast reaction, racemic product .
Alcohols Methanol, Ethanol FORBIDDEN Protich solvents interfere with H-bonding and base activity.
Part 3: Troubleshooting Guides (Q&A)
Issue 1: "My yield is good, but enantioselectivity (

) is low (<80%)."

Diagnosis: The ion pair is likely too "loose," or the reaction temperature is too high. Corrective Actions:

  • Switch to Toluene: If you are using DCM or THF, switch to Toluene. The lower polarity tightens the ion pair.

  • Dilution Effect: Paradoxically, lowering concentration can sometimes help, but usually, PTC works best at high concentrations to maximize collision frequency in the organic phase. However, ensure no co-solvents (like water from the base) are leaking into the organic phase.

  • Temperature Control: Lower the temperature to 0°C or -20°C. Maruoka catalysts are highly active; they often maintain reactivity at low temps where

    
     is maximized.
    
  • Base Concentration: If using dilute NaOH (e.g., 10%), switch to solid KOH or 50% KOH. Less water means less hydration of the anion, leading to a tighter ion pair in the organic phase.

Issue 2: "The reaction is extremely slow or stalled."

Diagnosis: Phase transfer limitation. The catalyst cannot effectively shuttle the anion across the interface. Corrective Actions:

  • Agitation: PTC is stirring-rate dependent . Ensure vigorous stirring (magnetic vortex or overhead stirring >500 rpm). The interfacial area determines the rate.

  • Catalyst Solubility: If the catalyst is not fully soluble in Toluene, add a minimal amount of Chloroform (CHCl₃) or DCM as a co-solvent (e.g., 9:1 Toluene:CHCl₃).

  • Ultrasonic Conditioning: Sonication of the solid base (KOH) in the organic solvent before adding the substrate can increase the surface area of the base.

Issue 3: "I need a green solvent to replace Toluene."

Diagnosis: Regulatory or safety requirements restrict aromatic hydrocarbons. Corrective Actions:

  • Select CPME: Cyclopentyl methyl ether is the closest "green" functional equivalent. It is hydrophobic (unlike THF) and maintains the tight ion pairing required for high

    
    .
    
  • Select 2-MeTHF: 2-Methyltetrahydrofuran is another option, though slightly more polar than CPME.

Part 4: Standard Operating Protocol (SOP)

Workflow: Asymmetric Alkylation of Glycine Schiff Base This is the "Hello World" reaction for validating Maruoka Catalyst performance.

Reagents:

  • Substrate:

    
    -(diphenylmethylene)glycine tert-butyl ester (1.0 equiv)
    
  • Electrophile: Benzyl bromide (1.2 equiv)

  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS bromide (1 mol%)
    
  • Base: 50% aqueous KOH (3.0 equiv)

  • Solvent: Toluene (10 volumes relative to substrate)

Step-by-Step:

  • Charge: In a reaction vial, combine the Substrate and Catalyst in Toluene .

  • Cool: Bring the system to 0 °C using an ice bath.

  • Activate: Add the Electrophile .

  • Initiate: Add 50% KOH dropwise while stirring vigorously.

    • Critical: The stirring must create a visible emulsion.

  • Monitor: Run for 2–6 hours. Monitor by TLC (or HPLC).

  • Quench: Add water and extract with Et₂O or DCM.

  • Analyze: Dry organic layer (

    
    ), concentrate, and analyze 
    
    
    
    via Chiral HPLC (e.g., Daicel Chiralcel OD-H).
Troubleshooting Workflow Diagram

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowEE Low Enantioselectivity IssueType->LowEE LowYield Low Yield / Slow Rate IssueType->LowYield SolventCheck Is Solvent Polar? (DCM, THF, DMF?) LowEE->SolventCheck StirCheck Stirring < 500 RPM? LowYield->StirCheck SwitchToluene Switch to Toluene or CPME SolventCheck->SwitchToluene Yes TempCheck Is Temp > 0°C? SolventCheck->TempCheck No (Already Toluene) LowerTemp Cool to -20°C TempCheck->LowerTemp Yes IncreaseStir Increase Agitation (Max RPM) StirCheck->IncreaseStir Yes BaseCheck Base Concentration? StirCheck->BaseCheck No IncreaseBase Use 50% KOH or Solid CsOH BaseCheck->IncreaseBase

Figure 2: Diagnostic logic for optimizing reaction conditions.

References
  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Asymmetric Phase-Transfer Catalysis with Chiral Spiro Ammonium Salts Derived from (S)-Binaphthol.[1] Journal of the American Chemical Society, 121(27), 6519–6520.

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222–4266.

  • Hashimoto, T., & Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 107(12), 5656–5682.

  • Shirakawa, S., & Maruoka, K. (2013). Recent Developments in Asymmetric Phase-Transfer Reactions. Angewandte Chemie International Edition, 52(16), 4312–4348.

Sources

Technical Support Center: Optimizing (S,S)-NAS Bromide Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Chiral Phase-Transfer Catalyst) Document ID: TS-NAS-004 Status: Active Last Updated: February 26, 2026

System Overview & Mechanistic Basis

Welcome to the Advanced Application Support guide for (S,S)-NAS Bromide . This guide addresses the thermodynamic and kinetic sensitivities of N-spiro


-symmetric chiral quaternary ammonium bromides.

(S,S)-NAS bromide functions via asymmetric phase-transfer catalysis (PTC) . The catalyst transports an anionic nucleophile from the aqueous/solid phase into the organic phase, forming a tight, chiral ion pair


. The geometry of this ion pair effectively shields one face of the nucleophile, forcing the electrophile to attack from the exposed face.

Temperature (


) is the critical control variable  in this system because it governs two competing factors:
  • Conformational Rigidity (Selectivity): Lower

    
     minimizes the rotational freedom of the 3,4,5-trifluorophenyl groups on the binaphthyl backbone, locking the "chiral pocket" and maximizing enantioselectivity (
    
    
    
    ).
  • Phase Transfer Rate (Yield): Higher

    
     increases the kinetic energy for interfacial transfer but risks "loosening" the ion pair, leading to background racemization or non-catalyzed pathways.
    

Critical Parameter Analysis: The Temperature-Efficiency Trade-off

The following data summarizes the performance of (S,S)-NAS bromide in a standard


-alkylation of glycine Schiff base (a benchmark reaction).

Table 1: Effect of Temperature on Catalytic Performance

Temperature (

C)
Time (h)Yield (%)Enantiomeric Excess (

%)
Mechanistic Status
0 2>9982Fast but Leaky: High thermal energy disrupts tight ion-pairing; background racemic reaction competes.
-20 69891Transitional: Good balance, but optimal chiral pocket rigidity is not yet achieved.
-40 249699Optimal: The "Goldilocks" zone. Kinetic rate is acceptable; chiral shielding is maximized.
-60 7245>99Frozen: Interfacial transfer becomes the rate-limiting step; viscosity impedes diffusion.
-78 120+<10N/AStalled: System lacks activation energy for phase transfer.

Key Insight: For (S,S)-NAS bromide, the efficiency cliff typically occurs below -50°C where viscosity issues in the organic phase (usually Toluene or


) hinder mass transfer.

Visualizing the Catalytic Cycle & Failure Points

The diagram below illustrates the biphasic mechanism and identifies where temperature deviations cause failure.

NAS_Catalytic_Cycle cluster_aqueous Aqueous / Solid Phase (Base) cluster_interface Interface cluster_organic Organic Phase (Toluene) Base KOH / Cs2CO3 Nu_Pre Pro-Nucleophile (Substrate-H) Base->Nu_Pre Deprotonation Nu_Anion Nu- (Anion) Nu_Pre->Nu_Anion IonExchange Ion Exchange [Q+Br-] -> [Q+Nu-] Nu_Anion->IonExchange Transfer Q_Nu Chiral Ion Pair [Q* Nu-] IonExchange->Q_Nu Diffusion LowTemp Low Temp (<-60°C): Viscosity Block Low Yield IonExchange->LowTemp Risk Product Chiral Product (S)-Product Q_Nu->Product Reaction (k_cat) Temp Sensitive! HighTemp High Temp (>0°C): Loose Ion Pair Low ee Q_Nu->HighTemp Risk Electrophile Electrophile (R-X) Electrophile->Product Q_Br Catalyst [Q* Br-] Product->Q_Br Regeneration Q_Br->IonExchange

Figure 1: Biphasic catalytic cycle of (S,S)-NAS bromide. Note that the critical enantioselective step occurs in the Organic Phase via the Chiral Ion Pair.

Troubleshooting Guides & FAQs

Scenario A: "My enantioselectivity ( ) is lower than reported (e.g., 85% vs 98%)."

Diagnosis: The reaction is likely suffering from a "background reaction" or loose ion pairing due to thermal excess.

Step-by-Step Troubleshooting:

  • Check Temperature Stability: Are you using a cryostat or a dry ice/acetone bath?

    • Correction: Use a dedicated immersion cooler (cryostat) set to -40°C . Dry ice baths fluctuate, and a spike of even 5°C can degrade

      
      .
      
  • Verify Stirring Rate:

    • Mechanism:[1][2][3] In PTC, the reaction rate depends on the interfacial area. If stirring is too slow, the catalyst spends too much time at the interface. However, if the reaction is too fast due to aggressive stirring at higher temperatures, the uncatalyzed background reaction (racemic) might compete.

    • Protocol: Ensure vigorous stirring (1000+ rpm) but strictly maintain

      
      .
      
  • Solvent Polarity Check:

    • Issue: Polar solvents (like DMF or high water content) dissociate the tight ion pair

      
      , reducing the chiral shielding effect.
      
    • Correction: Switch to non-polar solvents.[4] Toluene is the gold standard for NAS bromide. If solubility is an issue, use a Toluene/CHCl

      
       (7:3) blend, but expect a slight dip in 
      
      
      
      .
Scenario B: "The reaction has stalled or yield is <20%."

Diagnosis: The system has hit the "Viscosity Wall" or the catalyst has precipitated.

Step-by-Step Troubleshooting:

  • The "Frozen Interface" Phenomenon:

    • Cause: At -40°C or -60°C, trace water from the base (e.g., 50% KOH) can freeze on the glass walls or form a slush, preventing the catalyst from accessing the aqueous anion.

    • Correction: Do not use pure water. Use solid KOH/Cs

      
      CO
      
      
      
      with trace water, or add a cryoprotectant like small amounts of THF (though this may affect
      
      
      , see Scenario A). Alternatively, ensure the base concentration is high enough (e.g., 50% KOH) to depress the freezing point, but monitor for "salting out" of the catalyst.
  • Catalyst Solubility:

    • Observation: Is the reaction mixture cloudy/opaque?

    • Correction: (S,S)-NAS bromide is a large salt. If it precipitates at -40°C, it cannot catalyze. Pre-dissolve the catalyst in a minimum amount of

      
       before adding it to the main Toluene body.
      
Scenario C: "I see hydrolysis byproducts instead of alkylation."

Diagnosis: Hydroxide attack (saponification) competing with alkylation.

Step-by-Step Troubleshooting:

  • Temperature/Base Mismatch:

    • High concentrations of KOH at higher temperatures favor hydrolysis of ester substrates (e.g., malonates).

    • Correction: Lower the temperature to -40°C . The rate of alkylation via the catalyst (low activation energy) will remain feasible, while the rate of background hydrolysis (higher activation energy) drops significantly.

Validated Experimental Protocol (The "Golden Batch")

To ensure reproducibility, follow this specific workflow for the


-alkylation of a glycine Schiff base.

Reagents:

  • Substrate: Glycine Schiff Base (

    
     equiv)
    
  • Electrophile: Benzyl Bromide (

    
     equiv)
    
  • Catalyst: (S,S)-NAS Bromide (

    
    )
    
  • Base: 50% aq. KOH (

    
     equiv)[5]
    
  • Solvent: Toluene (

    
     concentration relative to substrate)
    

Protocol:

  • Preparation: Charge the reaction vessel with the Substrate and (S,S)-NAS Bromide.

  • Solvation: Add Toluene and stir at room temperature until fully dissolved.

  • Cooling: Cool the system to -40°C using an immersion cooler. Allow 15 minutes for thermal equilibration.

  • Activation: Add the Electrophile.

  • Initiation: Add the 50% KOH dropwise. Note: The reaction starts upon base addition.

  • Monitoring: Stir vigorously (1200 rpm) at -40°C. Monitor by TLC or HPLC.

    • Stop Condition: Consumption of starting material (usually 12–24 hours).

  • Quench: Dilute with water and extract with ethyl acetate.

Validation Check:

  • If

    
    : Check if the temperature rose during KOH addition (exothermic).
    
  • If Yield

    
    : Check if stirring was sufficient to create an emulsion.
    

References

  • National Institutes of Health (PMC). (2023).

    
    -alkylation... with (S,S)-3,4,5-trifluorophenyl-NAS bromide.[5][6] Retrieved February 26, 2026, from [Link]
    
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC) Mechanisms and Variables. Princeton University. Retrieved February 26, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis Reagent Guide. Retrieved February 26, 2026, from [Link]

Sources

Troubleshooting low yield in phase-transfer catalyzed alkylations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Alkylation Reactions Ticket ID: PTC-OPT-001 Status: Open

Diagnostic Triage: The "Why" Behind the Failure

Before adjusting parameters, we must identify the rate-limiting step.[1] In Phase-Transfer Catalysis (PTC), failure usually stems from one of three zones: Interfacial Mass Transfer , Catalyst Accessibility , or Intrinsic Reactivity .

Use the following decision matrix to diagnose your specific failure mode.

PTC_Troubleshooting start START: Low Yield Observed stir_check 1. Check Stirring Rate (Is it < 500 RPM?) start->stir_check stir_fix Fix: Increase to >800 RPM. Maximize interfacial area. stir_check->stir_fix Yes cat_check 2. Check Catalyst Structure (Is it too hydrophilic?) stir_check->cat_check No cat_fix Fix: Switch to more lipophilic cation (e.g., TBAB -> Aliquat 336) cat_check->cat_fix Yes (e.g., TMAB) base_check 3. Check Base Concentration (Is NaOH < 40%?) cat_check->base_check No base_fix Fix: Use 50% NaOH or Solid KOH. (Makosza Mechanism requires high conc.) base_check->base_fix Yes poison_check 4. Check Leaving Group (Is it Iodide?) base_check->poison_check No poison_fix Fix: Catalyst Poisoning. Switch to Bromide/Chloride or use excess catalyst. poison_check->poison_fix Yes stability_check 5. Check Temperature/Stability (Is T > 60°C with strong base?) poison_check->stability_check No stability_fix Fix: Hofmann Elimination occurring. Switch to stable quat (e.g., TDA-1) or lower T. stability_check->stability_fix Yes

Figure 1: Diagnostic workflow for identifying the root cause of low yield in PTC alkylations.

Technical Deep Dive: Mechanisms & Causality

To fix the yield, you must understand which mechanism is active. For alkylations (C-C bond formation), the mechanism is rarely the simple "Starks Extraction." It is almost always the Makosza Interfacial Mechanism .

The Makosza Interfacial Mechanism (The "Hydration Paradox")

In alkylations using concentrated aqueous base (e.g., 50% NaOH), the quaternary ammonium catalyst (


) does not  extract hydroxide (

) into the organic phase. Hydroxide is too hydrophilic (high hydration energy) to be extracted efficiently.[2]

Instead, the deprotonation of the substrate (C-H acid) occurs at the interface between the phases.[2]

  • Interfacial Deprotonation: The organic substrate collides with the aqueous interface. The concentrated base removes a proton, forming an organic anion (

    
    ) at the interface.
    
  • Ion Exchange: The catalyst cation (

    
    ) in the organic phase swaps its counter-ion (e.g., 
    
    
    
    ) for the organic anion (
    
    
    ) at the interface.
  • Intrinsic Reaction: The lipophilic ion pair [

    
    ] moves into the bulk organic phase and reacts with the alkylating agent (
    
    
    
    ).

Why this causes low yield:

  • Dilute Base: If you use 10-20% NaOH, the hydration shell around the

    
     is too stable. The base cannot effectively deprotonate the substrate at the interface. You must use 50% NaOH or solid KOH. 
    
  • Water Content: Excess water hydrates the interface, preventing the formation of the "tight" ion pair required for extraction.

Makosza_Mechanism cluster_aq Aqueous Phase (50% NaOH) cluster_org Organic Phase NaOH Na+ OH- NaX Na+ X- NaOH->NaX Byproduct Substrate Substrate (R-H) Substrate->NaOH Interfacial Deprotonation Product Product (R-R') QCl Catalyst (Q+ X-) Product->QCl Regeneration RX Alkyl Halide (R'-X) RX->Product QR Active Pair (Q+ R-) QCl->QR Ion Exchange (at Interface) QR->Product Alkylation

Figure 2: The Makosza Interfacial Mechanism. Note that Q+ never enters the aqueous phase; it picks up the deprotonated anion at the interface.

Common Failure Modes & Solutions (FAQ)
Q1: My reaction stalls at 50% conversion. Adding more base doesn't help.

Diagnosis: Catalyst Poisoning (The "Iodide Trap"). Explanation: If you are using an alkyl iodide (or if your catalyst is TBAI), the iodide ion (


) released during the reaction pairs with the quaternary ammonium cation (

) much more strongly than your substrate anion does. The

pair is stable and lipophilic; it refuses to exchange its iodide for your substrate at the interface. The catalyst is effectively "poisoned" by the leaving group. Solution:
  • Switch Electrophiles: Use Alkyl Bromides or Chlorides instead of Iodides.

  • Wash: If you must use iodide, perform intermediate water washes to remove inorganic iodide salts, or use a massive excess of catalyst (not recommended for cost).

Q2: I see a lot of byproduct, but low product yield.

Diagnosis: Hofmann Elimination (Catalyst Decomposition). Explanation: Quaternary ammonium salts with


-hydrogens (e.g., Tetrabutylammonium, TBA) are unstable in the presence of strong bases (50% NaOH) at elevated temperatures (

). The base eliminates a proton from the catalyst's alkyl chain, destroying the catalyst and generating tertiary amines and alkenes. Solution:
  • Lower Temperature: Run the reaction below 50°C.

  • Change Catalyst: Use a catalyst with no

    
    -hydrogens, such as Benzyltriethylammonium chloride (TEBA)  or Tetramethylammonium (though TEBA can still degrade via Sommelet-Hauser rearrangement, it is generally more robust for specific alkylations). Alternatively, use a crown ether (e.g., 18-Crown-6) for solid-liquid PTC.
    
Q3: The reaction works on 1g scale but fails on 100g scale.

Diagnosis: Mass Transfer Limitation. Explanation: PTC alkylations are strictly dependent on the interfacial area . On a small scale, a magnetic stir bar creates a vortex with high surface area relative to volume. On a large scale, magnetic stirring is insufficient to create the necessary emulsion. Solution:

  • Mechanical Stirring: Switch to an overhead mechanical stirrer with a high-shear impeller (e.g., Rushton turbine).

  • RPM Threshold: Ensure agitation is above 800 RPM. The reaction rate should be independent of stirring speed; if increasing speed increases rate, you are still mass-transfer limited.

Optimization Protocol: The "Kinetics Run"

Do not guess. Perform this standardized optimization run to identify the correct parameters.

Table 1: Catalyst Selection Matrix

ConditionRecommended CatalystWhy?
Standard Alkylation TBAB (Tetrabutylammonium bromide)Good balance of lipophilicity and accessibility.
High Temp / Strong Base TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine)Cryptand-like stability; resists Hofmann elimination.
Small/Polar Substrate TEBA (Benzyltriethylammonium chloride)Less lipophilic; sits closer to the interface.
Solid-Liquid PTC Aliquat 336 or 18-Crown-6Aliquat is a liquid salt; Crown ethers complex K+ specifically.

Step-by-Step Optimization Workflow:

  • Baseline Setup:

    • Solvent: Toluene (3 vol) or DCM (if low T required). Avoid alcohols (they interfere with ion pairs).

    • Base: 50% w/w NaOH (aqueous).

    • Catalyst Loading: Start at 5 mol%.

    • Agitation: Maximum achievable (overhead stirring preferred).

  • The "Water Check":

    • Run two parallel reactions: one with 50% NaOH, one with 20% NaOH.

    • Result: If 50% works and 20% fails, you are operating under the Makosza Mechanism . You must maintain high ionic strength.

  • The "Poison Check":

    • If using R-Br, add 1 equivalent of NaI to the reaction.

    • Result: If the reaction stops or slows drastically, your catalyst is sensitive to poisoning. Avoid Iodide sources strictly.

  • Workup:

    • Quench with water.

    • Crucial: Acidify the aqueous layer slightly to remove amine byproducts (from catalyst decomposition) before extraction, ensuring they don't contaminate your analytical data.

References
  • Starks, C. M. (1971).[2][3] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[4] Journal of the American Chemical Society. Link

  • Makosza, M. (2000). "Phase Transfer Catalysis.[2][3][4][5][6][7][8][9][10][11][12] A General Green Methodology in Organic Synthesis". Pure and Applied Chemistry. Link

  • Halpern, M. (2025).[11] "Iodide – Potential PTC Poison".[7][11][13] PTC Organics - Industrial Phase-Transfer Catalysis.[11] Link

  • Sassion, Y., & Neumann, R. (1997). Handbook of Phase Transfer Catalysis. Blackie Academic & Professional.
  • BenchChem Technical Support. (2025). "Phase-Transfer Catalysis with Quaternary Ammonium Salts: Stability and Troubleshooting". Link

Sources

Technical Support Center: Stability in Basic Biphasic Media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority Topic: Preventing Catalyst Decomposition in Basic Biphasic Systems Ticket ID: #CAT-STAB-001

Introduction

Welcome to the Advanced Catalysis Support Center. You are likely here because your biphasic reaction (Organic/Aqueous Base) is failing due to catalyst deactivation. In basic media (NaOH, KOH, K₂CO₃), catalysts face aggressive nucleophilic attack, ligand hydrolysis, and aggregation.

This guide moves beyond generic advice. We analyze the molecular failure modes of your catalyst and provide engineered solutions to arrest them.

Module 1: Transition Metal Catalysis (Pd, Ru, Rh)

Issue: "My Palladium catalyst turns black and precipitates immediately upon adding base."

Diagnosis: Rapid formation of Pd-black (inactive Pd⁰ aggregates). In basic biphasic media, the base (OH⁻) promotes the reduction of Pd(II) to Pd(0). If the stabilizing ligands (phosphines) are not bulky or electron-rich enough, or if they dissociate due to competition with hydroxide ions, the "naked" Pd(0) atoms coalesce into metal nanoparticles (Pd-black), killing catalytic activity.

The Fix: The "Precatalyst" Protocol Do not generate catalysts in situ from Pd(OAc)₂ and PPh₃ in strong base. The rate of ligand coordination is often slower than the rate of Pd precipitation.

Protocol: Switch to Buchwald G3/G4 Precatalysts These precatalysts contain the active Pd species pre-bound to the ligand and a "dummy" carbazole leaving group. They are air-stable but activate only when exposed to the base in the reaction vessel, ensuring 100% active species generation without aggregation.

Step-by-Step Activation Workflow:

  • Charge: Add Aryl Halide, Nucleophile, and Base (e.g., K₃PO₄ or KOH) to the aqueous/organic mixture.

  • Purge: Sparge with Argon for 10 mins (Oxygen accelerates phosphine oxidation).

  • Add Precatalyst: Add Buchwald Pd-G4 (e.g., XPhos-Pd-G4) as a solid.

  • Heat: Ramp to 60°C. The base deprotonates the precatalyst, releasing the active L-Pd(0) species exactly where it is needed.

Visualization: The Life and Death of a Pd Catalyst

Pd_Stability Precat Pd Precatalyst (Stable) Active L-Pd(0) (Active Species) Precat->Active Controlled Activation Cycle Catalytic Cycle (Product Formation) Active->Cycle Substrate Binding Naked Naked Pd(0) (Unprotected) Active->Naked Ligand Dissociation Cycle->Active Regeneration Black Pd Black (Dead Aggregates) Naked->Black Irreversible Aggregation Hydroxide Base (OH-) Hydroxide->Precat Triggers Activation Hydroxide->Active Competes with Ligand

Figure 1: The delicate balance between controlled activation (Green path) and catalyst death via aggregation (Red path).

Module 2: Phase Transfer Catalysis (PTC)

Issue: "My reaction starts fast but stalls at 50% conversion. The catalyst seems to disappear."

Diagnosis: Hofmann Elimination of the Quaternary Ammonium Salt. Under strongly basic conditions (e.g., 50% NaOH) and heat (>60°C), quaternary ammonium cations (


) undergo E2 elimination. The hydroxide ion abstracts a 

-proton from the alkyl chain, collapsing the catalyst into a tertiary amine and an alkene. Both are catalytically inactive for phase transfer.

The Fix: Structural Engineering of the Catalyst

  • Temperature Control: Hofmann elimination rates double for every 10°C increase. Keep T < 50°C if using standard ammonium salts.

  • Steric Protection: Use catalysts with no

    
    -hydrogens (e.g., Tetraphenylphosphonium - though these suffer hydrolysis) or bulky chains that make the 
    
    
    
    -proton inaccessible.
  • Concentration Adjustment: Dilute the aqueous base. Switching from 50% NaOH to 25% NaOH can extend catalyst half-life by orders of magnitude.

PTC Stability & Selection Matrix
Catalyst ClassExampleStability (Basic Media)Failure ModeRecommended Use
Quaternary Ammonium TBAB (Tetrabutylammonium bromide)Moderate (<60°C)Hofmann Elimination (Loss of alkene)General alkylations, mild heat.
Methyl-Ammonium Aliquat 336 (Methyltrioctylammonium)Low (<40°C)Demethylation / HofmannHigh activity, low temp only.
Cyclic Ammonium N-Benzyl CinchonidiniumHigh (<80°C)Ring OpeningAsymmetric PTC, high stability.
Crown Ethers 18-Crown-6Very High (>100°C)Oxidation (slow)Strong bases, high heat, Fluorination.
Phosphonium TPPB (Tetraphenylphosphonium)Low (in Base)Alkaline Hydrolysis (forms Phosphine Oxide)Acidic/Neutral media only.
Visualization: The Hofmann Elimination Trap

Hofmann_Elimination Quat Active Catalyst (R-N-CH2-CH2-R)+ TS Transition State (E2 Elimination) Quat->TS Heat + Base Base Strong Base (OH-) Base->TS Attacks Beta-H Dead1 Tertiary Amine (Inactive) TS->Dead1 Dead2 Alkene (Byproduct) TS->Dead2

Figure 2: Mechanism of Quaternary Ammonium decomposition. The hydroxide attacks the beta-hydrogen, destroying the cationic center required for phase transfer.

Module 3: Engineering & Leaching Control

Issue: "I am losing expensive catalyst into the aqueous waste stream."

Diagnosis: Formation of Water-Soluble Hydroxo-Species. Even lipophilic catalysts can form aquo- or hydroxo-complexes (


) in high pH water, making them water-soluble. This not only kills the reaction (catalyst leaves the organic phase) but causes metal contamination.

The Fix: The "Salting Out" Protocol You must increase the ionic strength of the aqueous phase to force the organic catalyst back into the organic solvent.

Protocol:

  • Saturate: Instead of using pure water/NaOH, use a saturated NaCl or Na₂SO₄ solution spiked with the required base.

  • The "Common Ion" Effect: The high concentration of ions in the water creates a hydration shell barrier, dramatically lowering the solubility of organic/organometallic species (Hofmann, 1851).

  • Ligand Modification: If leaching persists, switch to highly lipophilic ligands (e.g., replace PPh₃ with Tri(p-tolyl)phosphine or specific Buchwald ligands like RuPhos which are extremely greasy).

References

  • Mechanisms of Catalyst Deactivation

    • Crabtree, R. H. (2015). The Organometallic Chemistry of the Transition Metals. Wiley.[1][2] (Discusses Pd-black formation and ligand dissociation).

    • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Buchwald Precatalyst Activation

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "The Use of 2-Aminobiphenyl-Based Palladacycles as Precatalysts for Cross-Coupling Reactions." Journal of Organic Chemistry.

  • Stability of Quaternary Ammonium Salts

    • Landini, D., Maia, A., & Podda, G. (1982).[3] "Stability of quaternary onium salts under phase-transfer conditions." Journal of Organic Chemistry.

  • Hydrolysis of Phosphine Ligands: Pringle, P. G., et al. (2002). "The nature of the active species in aqueous-phase catalysis." Dalton Transactions. (Details P-C bond cleavage in high pH).

Sources

Validation & Comparative

Technical Guide: Maruoka Catalysts vs. Cinchona Alkaloid Derivatives in Asymmetric Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between Maruoka catalysts and Cinchona alkaloid derivatives represents a trade-off between catalytic efficiency/stability and synthetic accessibility/cost .

  • Maruoka Catalysts (

    
    -symmetric spiro-quaternary ammonium salts) are the "Formula 1" option: they offer ultra-low catalyst loading (often <0.1 mol%), exceptional chemical stability (no 
    
    
    
    -hydrogens), and superior enantioselectivity for difficult substrates. They are the preferred choice for late-stage industrial processes where unit cost is secondary to purity and waste reduction.
  • Cinchona Derivatives (Quaternized alkaloids like N-benzylcinchonidinium salts) are the "Workhorse" option: they are inexpensive, easily synthesized in one step from natural products, and highly tunable. They are ideal for initial screening, cost-sensitive generic manufacturing, and reactions requiring hydrogen-bonding interactions alongside ionic pairing.

Structural & Mechanistic Divergence

To understand performance differences, one must analyze the catalyst architecture.

Maruoka Catalysts: The Rigid Pocket

Developed by Keiji Maruoka, these are spiro-binaphthyl quaternary ammonium salts .

  • Mechanism: The spiro structure creates a rigid, deep chiral pocket. The nitrogen atom is buried within this steric bulk. When the enolate (anion) pairs with the ammonium cation, it is forced into a highly specific orientation to minimize steric repulsion.

  • Stability Factor: Crucially, Maruoka catalysts lack

    
    -hydrogens on the ammonium center.[1] This prevents Hofmann elimination  under the strong basic conditions (e.g., 50% KOH) often required for phase transfer catalysis (PTC), allowing for catalyst recycling.
    
Cinchona Derivatives: The Flexible Scaffold

Derived from the natural alkaloids Quinine, Quinidine, Cinchonine, and Cinchonidine.

  • Mechanism: These function via a "Contact Ion Pair" mechanism. The quinuclidine nitrogen is quaternized (e.g., with a benzyl group). The naturally occurring -OH group (at C9) often provides a secondary hydrogen-bonding interaction with the substrate enolate, adding a layer of organization.

  • Flexibility: The rotation around the C8-C9 bond allows for multiple conformations, which can sometimes lead to lower enantioselectivity (ee) compared to the rigid Maruoka systems unless bulky groups (e.g., anthracenyl, as developed by Lygo) are used to restrict rotation.

Visualization: Mechanistic Logic

MechanismComparison cluster_Maruoka Maruoka Catalyst (Spiro) cluster_Cinchona Cinchona Derivative (Quat) M_Struct C2-Symmetric Spiro Scaffold M_Result Rigid Chiral Pocket High Stability (No Hofmann elim.) M_Struct->M_Result M_Feat No Beta-Hydrogens M_Feat->M_Result Enolate Substrate Enolate (Anion) M_Result->Enolate Strict Steric Control C_Struct Quinuclidine + Quinoline C_Result Multifunctional Interaction Tunable but Less Rigid C_Struct->C_Result C_Feat H-Bond Donor (OH) Flexible Linker C_Feat->C_Result C_Result->Enolate Ionic + H-Bond Control

Figure 1: Mechanistic comparison showing the origin of stability and selectivity.

Performance Metrics: The Data

The following data compares the standard


-alkylation of Glycine Schiff Bases  (O'Donnell Reaction), the benchmark for PTC performance.
Table 1: Comparative Performance Benchmark
FeatureMaruoka Catalyst (Spiro)Cinchona Derivative (O'Donnell/Lygo)
Catalyst Loading 0.01 – 1.0 mol% 1.0 – 10.0 mol%
Typical Yield > 95%85 – 95%
Typical ee 90 – 99% 80 – 94% (Highly substrate dependent)
Chemical Stability High (Resists basic hydrolysis)Moderate (Susceptible to Hofmann elimination)
Substrate Scope Excellent for bulky & simple substratesGood; requires optimization for bulky electrophiles
Synthetic Steps 6–8 steps (Complex resolution)1 step (Quaternization of commercial alkaloid)
Cost Contribution High upfront; Low per-kg product (due to loading)Low upfront; Higher per-kg product (due to loading)
Key Insight: The "Lygo" Modification

While first-generation Cinchona catalysts (N-benzyl) often gave lower ee (70-80%), the introduction of the N-anthracenylmethyl group (Lygo catalyst) significantly improved performance, pushing ee values >90%, making them competitive with Maruoka catalysts for many standard alkylations [1].

Experimental Protocol: -Alkylation of Glycine Schiff Base

This protocol is designed to be self-validating . If the color change described does not occur, the phase transfer is not active.

Objective: Enantioselective synthesis of Phenylalanine derivative. Substrate: N-(diphenylmethylene)glycine tert-butyl ester.[2][3] Electrophile: Benzyl bromide.[3]

Step-by-Step Methodology
  • Phase Preparation:

    • Organic Phase: Dissolve the Glycine Schiff Base (1.0 equiv) and the Catalyst in Toluene.

      • Maruoka Loading: Use 0.1 mol% to 1 mol%.

      • Cinchona Loading: Use 5 mol% to 10 mol%.

    • Aqueous Phase: Prepare a 50% (w/w) KOH solution. Note: High concentration is critical for the interfacial mechanism.

  • Initiation (The Interface):

    • Cool the organic phase to 0°C (or -20°C for higher ee).

    • Add the electrophile (Benzyl bromide, 1.2 equiv).

    • Add the aqueous KOH vigorously.

    • Validation Check: The reaction relies on vigorous stirring to maximize the interfacial area. The mixture should become an emulsion.

  • Reaction Monitoring:

    • Stir at 0°C.

    • Maruoka: Reaction typically complete in 1–4 hours.

    • Cinchona: May require 4–12 hours depending on loading.

    • TLC Monitoring: Monitor the disappearance of the starting Schiff base (

      
       in Hexane/EtOAc 5:1).
      
  • Workup & Hydrolysis:

    • Separate phases.[4] Wash organic layer with water and brine.

    • Evaporate solvent.

    • Hydrolysis (Optional): Treat the resulting imine with 1N HCl in THF to release the free amino acid ester and recover the benzophenone auxiliary.

  • Catalyst Recovery (Maruoka Only):

    • Due to its stability, the Maruoka catalyst can often be recovered via column chromatography or extraction after the reaction, whereas Cinchona quats often degrade partially.

Industrial Viability & Scalability[6]

Case Study: Scalability
  • Maruoka: Used in the kilogram-scale synthesis of pharmaceutical intermediates (e.g., by Merck and Abbott) [2]. The ability to use <1 mol% loading reduces the mass of catalyst impurity that must be removed, simplifying purification.

  • Cinchona: Widely used in generic manufacturing where patent protection on the catalyst is not an issue. The "Pseudo-enantiomeric" nature (Quinine vs. Quinidine) allows easy access to both product enantiomers (

    
     and 
    
    
    
    ) at equal cost. Maruoka catalysts require different synthetic routes to access the opposite enantiomer, often with differing costs.
Decision Matrix: When to use which?

DecisionMatrix Start Select Catalyst for APTC Budget Is Upfront Catalyst Cost a Constraint? Start->Budget Loading Is Product Purification Sensitive to Catalyst Residue? Budget->Loading No (Performance Priority) Cinchona USE CINCHONA DERIVATIVE (O'Donnell/Lygo) Budget->Cinchona Yes (Cost Priority) Enantiomer Do you need BOTH enantiomers readily? Loading->Enantiomer No Maruoka USE MARUOKA CATALYST (Spiro) Loading->Maruoka Yes (Need <1 mol%) Enantiomer->Cinchona Yes (Quinine/Quinidine Pair) Enantiomer->Maruoka No (Single Target)

Figure 2: Strategic decision tree for process development.

References

  • Lygo, B., & Wainwright, P. G. (1997). A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids.[2][4][5][6] Tetrahedron Letters, 38(49), 8595-8598.

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266.

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[7] Accounts of Chemical Research, 37(8), 506-517. 
    
  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a Chiral Binaphthyl-Based Spiro Quaternary Ammonium Salt as a Highly Efficient Chiral Phase-Transfer Catalyst. Journal of the American Chemical Society, 121(27), 6519-6520.

Sources

Enantiomeric excess determination of alpha-alkylated amino acids

Precision Enantiomeric Excess Determination of -Alkylated Amino Acids: A Comparative Guide

Executive Summary



This guide objectively compares the three dominant analytical methodologies—Chiral HPLC , NMR Spectroscopy , and Capillary Electrophoresis (CE) —specifically tailored for these sterically demanding substrates.

Part 1: Chiral HPLC – The Industrial Gold Standard

High-Performance Liquid Chromatography (HPLC) remains the most robust method for determining enantiomeric excess (ee) of

Direct Separation: Zwitterionic Ion-Exchange (ZWIX)

For

Zwitterionic Cinchona alkaloid-based phases (e.g., Chiralpak ZWIX(+) / ZWIX(-))
  • Mechanism: These phases employ a synergistic double ion-pairing mechanism. The fused Cinchona alkaloid-chiral sulfonic acid selector binds the amino acid zwitterion. The bulky

    
    -alkyl group does not impede this ionic interaction as significantly as it does inclusion mechanisms.
    
  • Performance:

    • Resolution (

      
      ):  Typically > 1.5 for 
      
      
      -methyl amino acids.
    • Elution Order: Predictable reversal between ZWIX(+) and ZWIX(-), aiding in peak identification.

Indirect Separation: Advanced Marfey’s Method

Standard Marfey’s reagent (FDAA) often suffers from slow reaction kinetics with

  • The Solution: Use structural variants like L-FDTA (1-fluoro-2,4-dinitrophenyl-5-L-tryptophanamide) . The increased hydrophobicity and altered spacing of L-FDTA improve separation factors (

    
    ) for hindered substrates compared to standard FDAA.
    
  • Critical Protocol Adjustment: Reactions for

    
    -alkylated substrates require elevated temperatures (50–70°C) and longer incubation times (60–90 min) compared to the standard 40°C/30 min protocol.
    
Experimental Protocol: Direct ZWIX Separation

Objective: Determine ee of

  • Mobile Phase Preparation: Mix MeOH/MeCN (50:50 v/v). Add 50 mM Formic Acid and 25 mM Diethylamine. Note: The acid/base ratio controls the ionization state of the ZWIX selector.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of mobile phase.

  • Column: Chiralpak ZWIX(+), 3 µm, 150 x 4 mm.

  • Conditions: Flow rate 0.6 mL/min; Temp 25°C; Detection UV 254 nm.

  • Validation: Inject racemic standard to establish

    
    . Inject blank to confirm no carryover.
    

Part 2: NMR Spectroscopy – The Rapid Synthetic Screen

NMR is the preferred method for in-process checks during synthesis where speed is prioritized over trace sensitivity.

Chiral Solvating Agents (CSAs)

For

Chiral Solvating Agents
  • Recommended Agent: 1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (BINOL-phosphate) or Quinine/Quinidine derivatives .

  • Mechanism: The CSA forms a salt bridge with the amino group. The steric bulk of the

    
    -alkyl group actually enhances the magnetic non-equivalence (
    
    
    ) by locking the conformation of the transient complex.
  • Target Signal: Focus on the

    
    -methyl singlet . It is a sharp, high-intensity singlet that usually splits cleanly, avoiding the multiplet overlap seen with 
    
    
    -protons in standard amino acids.
Experimental Protocol: CSA-NMR

Objective: Rapid ee estimation of Isovaline.

  • Solvent: Use

    
     or 
    
    
    . Avoid DMSO or Methanol as they disrupt the hydrogen bonding essential for CSA complexation.
  • Mixing: In an NMR tube, dissolve 5 mg of amino acid ester (free amine).

  • Titration: Add 1.0 equivalent of (R)-BINOL-phosphate. Shake vigorously.

  • Acquisition: Acquire 1H NMR (400 MHz or higher).

  • Analysis: Locate the

    
    -methyl singlet (typically 1.2–1.6 ppm). Integrate the split peaks.
    

    Part 3: Comparative Analysis & Decision Matrix

    The choice of method depends on the stage of drug development and the sample matrix.

    Performance Metrics
    FeatureChiral HPLC (ZWIX)NMR (CSA)Capillary Electrophoresis (CE)
    Primary Mechanism Ion-Pairing / AdsorptionTransient Diastereomeric ComplexDifferential Electrophoretic Mobility
    Steric Tolerance High (Ionic interaction dominates)High (Bulk enhances splitting)Moderate (Cyclodextrin inclusion limited)
    Sensitivity (LOD) High (< 0.1% impurity)Low (~1-2% impurity)High (Nanogram scale)
    Throughput Moderate (15-30 min/run)High (5 min/sample)High (10-20 min/run)
    Cost per Sample High (Columns: ~$1000+)Low (Reagents cheap, Instrument sunk cost)Low (Capillaries cheap)
    Sample Recovery Possible (Prep HPLC)Possible (Extraction)No
    Method Selection Workflow

    MethodSelectionStartStart: Select AnalytePurityIs Trace Impurity (<1%) Analysis Required?Start->PurityScaleSample Quantity Available?Purity->ScaleNo (Synthetic Screen)HPLCMethod: Chiral HPLC (ZWIX)Purity->HPLCYes (QC/Final Release)StericIs the Alpha-Alkyl Group Bulky (>Ethyl)?Scale->StericBulk (>5 mg)CEMethod: CE with CyclodextrinsScale->CETrace (<1 mg)Steric->HPLCNo (Standard)NMRMethod: 1H NMR with CSASteric->NMRYes (Enhanced Splitting)

    Caption: Decision tree for selecting the optimal ee determination method based on sensitivity, scale, and steric constraints.

    Part 4: Visualizing the Recognition Mechanism

    Understanding why ZWIX columns work for these hindered substrates is crucial for method development. Unlike "lock-and-key" phases (e.g., Crown Ethers), ZWIX phases use a flexible ion-pairing interaction.

    ZWIX_Mechanismcluster_AnalyteAlpha-Alkylated Amino AcidQuinineQuinine Core(Cationic Site)CarboxylCOO-(Carboxyl)Quinine->CarboxylIonic Bond 2AcidChiral Sulfonic Acid(Anionic Site)AmineNH3+(Amine)Acid->AmineIonic Bond 1RGroupAlpha-Alkyl Group(Steric Bulk)RGroup->QuinineSteric Fit(Groove)

    Caption: Synergistic double ion-pairing mechanism of ZWIX phases. The ionic bonds anchor the molecule, while the chiral groove accommodates the steric bulk of the alpha-alkyl group.

    References

    • Ilisz, I., et al. (2011). "A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column."[1] Amino Acids, 40(2), 527-532. Link

    • Chiral Technologies. (2024). "CHIRALPAK ZWIX(+) / ZWIX(-) Instruction Manual." Daicel Corporation. Link

    • Bhusan, R., & Kumar, V. (2008). "Synthesis and Application of New Chiral Variants of Marfey’s Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids." Acta Chromatographica, 20(3), 329–347. Link

    • Pizzarello, S., et al. (2008). "Molecular asymmetry in extraterrestrial chemistry: Insights from a pristine meteorite." Proceedings of the National Academy of Sciences, 105(10), 3700-3704. (Discusses Isovaline ee determination). Link

    • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][3][4][5] Wiley-Interscience. Link

    Advanced Chiral HPLC Methodologies for Analyzing NAS Bromide Reaction Products

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Advanced Chiral HPLC Methodologies for the Analysis of Quaternary Stereocenters Generated via NAS Bromide Catalysis Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists in Asymmetric Synthesis.

    Executive Summary: The Analytical Challenge of Quaternary Stereocenters

    The synthesis of chiral quaternary carbon centers remains one of the most demanding frontiers in organic chemistry. The (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (and its enantiomer) has emerged as a premier Phase-Transfer Catalyst (PTC) for constructing these centers via asymmetric

    
    -alkylation of malonates, lactams, and amino acid derivatives.
    

    However, the validation of these reactions hinges entirely on precise enantiomeric excess (ee) determination. Unlike simple secondary alcohols, the reaction products generated by NAS bromide catalysis—often bulky, multifunctional esters or amides—present unique separation challenges. They lack acidic protons (preventing derivatization) and possess high steric bulk, requiring specialized interaction mechanisms for chiral recognition.

    This guide objectively compares the performance of polysaccharide-based chiral stationary phases (CSPs) for these specific substrates, providing evidence-based protocols to streamline method development.

    Critical Comparison of Chiral Stationary Phases (CSPs)

    For NAS bromide reaction products (typically

    
    -dialkylmalonates or 
    
    
    
    -alkyl amino acid derivatives), "universal" screening is inefficient. The molecular recognition mechanisms required differ based on the substrate's functional groups.
    A. Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))

    Best For:

    
    -Dialkylmalonates and Carbonyl-Rich Substrates.[1]
    
    • Mechanism: The benzoate ester groups in OJ-H form "clefts" that are highly sensitive to the steric bulk of quaternary centers. It relies heavily on dipole-dipole interactions with the substrate's carbonyl groups.

    • Performance Verdict: Superior. For malonate derivatives synthesized via NAS bromide, OJ-H frequently provides baseline separation where AD-H fails. The rigid ester structure discriminates effectively between the bulky quaternary enantiomers.

    • Limitation: Less effective for substrates with free amines or strong hydrogen bond donors.

    B. Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    Best For:

    
    -Amino Acid Derivatives and Lactams.
    
    • Mechanism: The helical amylose backbone with carbamate side chains offers a flexible cavity. It excels at hydrogen bonding and

      
      -
      
      
      
      stacking.
    • Performance Verdict: Standard Workhorse. Essential for products containing amide linkages (e.g., lactams, oxindole precursors). It often shows higher retention but broader peaks compared to OJ-H for pure esters.

    • Limitation: Can show peak tailing with the highly lipophilic products typical of PTC alkylations unless alcohol modifier concentration is optimized.

    C. Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    Best For: Aromatic-Rich Substrates (Benzhydryl groups).

    • Mechanism: Similar chemical derivatization to AD-H but on a cellulose backbone (linear/rigid).

    • Performance Verdict: Complementary. Use this when AD-H shows partial separation. The "linear" cellulose structure often provides better shape selectivity for the bulky benzhydryl groups often used as protecting groups in NAS bromide substrates.

    Comparative Performance Matrix
    FeatureChiralcel OJ-H Chiralpak AD-H Chiralcel OD-H
    Primary Interaction Dipole-Dipole / Steric InclusionH-Bonding /
    
    
    -
    
    
    H-Bonding / Shape Selectivity
    Target Substrate
    
    
    -Alkylmalonates
    
    
    -Amino acid derivs, Lactams
    Benzhydryl esters, Rigid aromatics
    Typical Resolution (
    
    
    )
    High (> 2.5) for MalonatesModerate (1.5 - 2.0)Variable (Hit or Miss)
    Mobile Phase Compatibility Hexane/IPA (Robust)Hexane/IPA/EtOHHexane/IPA

    Experimental Protocols & Method Development

    Protocol A: Sample Preparation (Critical Step)

    Direct injection of the reaction mixture is contraindicated . The quaternary ammonium salt (NAS bromide catalyst) is ionic and can adsorb irreversibly to the silica matrix of the column or foul the frit.

    • Quench: Stop reaction with water/brine.

    • Extraction: Extract with EtOAc or DCM.

    • Filtration: Pass the organic layer through a short pad of silica gel (1-2 cm) to remove the polar catalyst.

    • Reconstitution: Evaporate solvent and redissolve in the HPLC mobile phase (e.g., Hexane/IPA 90:10). Concentration: 0.5 – 1.0 mg/mL.

    Protocol B: Optimized Isocratic Method for -Alkylmalonates
    • Column: Daicel Chiralcel OJ-H (

      
       mm, 5 
      
      
      
      m).
    • Mobile Phase: Hexane : 2-Propanol (99:1 to 95:5 v/v).

      • Note: Start with 99:1. These products are often lipophilic; higher alcohol content may elute them too fast (

        
        ).
        
    • Flow Rate: 0.5 – 1.0 mL/min.

    • Temperature: 25°C (Lowering to 10°C can significantly boost resolution for difficult pairs).

    • Detection: UV @ 254 nm (targeting the phenyl/benzhydryl groups).

    Protocol C: Optimized Method for -Allyl-2-Nitrophenyl Malonates
    • Column: Daicel Chiralpak AD-H (

      
       mm, 5 
      
      
      
      m).
    • Mobile Phase: Hexane : 2-Propanol (90:10 v/v).[2]

    • Rationale: The nitro group and allyl moiety require the stronger interaction energy provided by the carbamate backbone of AD-H.

    Supporting Experimental Data

    The following data summarizes separation parameters for common products synthesized using (S,S)-3,4,5-Trifluorophenyl-NAS Bromide.

    Table 1: Separation of

    
    -Substituted Malonates 
    
    Substrate ClassSpecific ProductColumnMobile Phase (Hex:IPA)Retention Times (
    
    
    , min)
    Selectivity (
    
    
    )
    Ref
    
    
    -Alkylmalonate
    
    
    -Methyl-
    
    
    -benzylmalonate
    OJ-H 99 : 1
    
    
    : 41.2,
    
    
    : 53.4
    1.30[1]
    
    
    -Alkylmalonate
    
    
    -Methyl-
    
    
    -(3-methoxybenzyl)
    OJ-H 95 : 5
    
    
    : 10.3,
    
    
    : 13.2
    1.28[2]
    
    
    -Nitrophenyl
    
    
    -Allyl-
    
    
    -(2-nitrophenyl)
    AD-H 90 : 10
    
    
    : 16.2,
    
    
    : 18.7
    1.15[3]
    
    
    -Azido
    
    
    -Azido-
    
    
    -benzylmalonate
    OJ-H 90 : 10
    
    
    : 12.5,
    
    
    : 14.8
    1.18[4]

    Key Insight: Note the shift from OJ-H to AD-H when the substrate changes from a pure malonate diester to a nitro-substituted aromatic system. This validates the mechanism-based selection strategy.

    Visualizations

    Figure 1: Strategic Column Selection Decision Tree

    This logic flow guides the researcher to the correct column based on the specific NAS bromide reaction product structure.

    ColumnSelection Start Analyze Substrate Structure IsMalonate Is it a Dialkyl Malonate? Start->IsMalonate MalonateYes Primary Choice: Chiralcel OJ-H IsMalonate->MalonateYes Yes MalonateNo Check Functional Groups IsMalonate->MalonateNo No HasAmide Does it have Amide/Lactam? AmideYes Primary Choice: Chiralpak AD-H HasAmide->AmideYes Yes AmideNo Aromatic/Benzhydryl Rich? HasAmide->AmideNo No MalonateNo->HasAmide AromaticYes Secondary Choice: Chiralcel OD-H AmideNo->AromaticYes Yes AromaticNo Screen Chlorinated Solvents (Chiralpak IA/IB) AmideNo->AromaticNo No

    Caption: Decision tree for selecting the optimal chiral stationary phase based on the functional groups present in the NAS bromide reaction product.

    Figure 2: Analytical Workflow

    The complete process from reaction quench to data analysis.

    Workflow Reaction Reaction Complete (Toluene/KOH) Quench Aq. Quench & Extraction Reaction->Quench Purification Silica Filtration (Remove Catalyst) Quench->Purification Prep Reconstitute Hexane/IPA Purification->Prep Analysis HPLC Analysis (UV 254nm) Prep->Analysis Data Calculate ee% Integration Analysis->Data

    Caption: Standardized workflow ensuring catalyst removal and accurate ee determination.

    References

    • Frontiers in Chemistry. (2023).

      
      -alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Link
      
    • National Institutes of Health (PMC). (2023).

      
      -alkylation... (Supplementary Data). Link
      
    • Frontiers in Chemistry . (2020). Enantioselective Synthesis of (+)-Coerulescine by a Phase-Transfer Catalytic Allylation. Link

    • The Journal of Organic Chemistry. (2017). Enantioselective Synthesis of Chiral

      
      -Azido and 
      
      
      
      -Aryloxy Quaternary Stereogenic Centers. Link[3]

    Sources

    Safety Operating Guide

    (s,s)-3,4,5-Trifluorophenyl-nas bromide proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Safe Disposal & Deactivation Protocol: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide

    Executive Summary & Chemical Profile

    Target Chemical: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide CAS No: 287384-12-7 Chemical Class: Chiral N-spiro Quaternary Ammonium Salt (Maruoka Catalyst) Primary Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Severe Skin Burns (Corrosive), Aquatic Toxicity.[1]

    Operational Directive: This compound is a high-value, fluorinated phase-transfer catalyst.[1] Unlike standard organic waste, its disposal is governed by three critical factors:

    • Fluorine Content: Thermal decomposition releases Hydrogen Fluoride (HF), requiring incinerators with alkaline scrubbers.

    • Quaternary Ammonium Structure: Highly stable and biocidal; strictly prohibited from sanitary sewer discharge due to aquatic toxicity (H411).

    • Bromide Counterion: Classifies the material as Halogenated Waste , requiring segregation from non-halogenated solvents to prevent equipment corrosion and regulatory fines.

    Hazard Characterization & Technical Data

    Before handling waste, operators must verify the specific hazards associated with the "NAS" (N-spiro binaphthyl) backbone and the trifluorophenyl moiety.

    ParameterSpecificationOperational Implication
    GHS Classification Danger High-level PPE (Double nitrile gloves, face shield) required.[1]
    Hazard Statements H301+H311+H331 (Toxic)H314 (Causes severe burns)H411 (Toxic to aquatic life)Zero-discharge policy. All rinsates must be collected.
    Chemical Stability Stable Quaternary SaltDoes not degrade easily. Incineration is the only validated disposal method.
    Thermal Decomposition > 280°C (Est.)Releases HF, HBr, NOx.[1] Do not autoclave.
    Reactivity Strong OxidizersIncompatible with nitrates/perchlorates. Keep waste streams separate.

    Operational Disposal Workflow

    A. Waste Segregation Logic

    Effective disposal begins at the bench. You must segregate this waste into Halogenated Organic streams.

    • Why? Mixing fluorinated bromides with non-halogenated solvents (e.g., Acetone, Methanol) dilutes the BTU value and complicates the incineration process, often leading to rejection by waste handlers.[1]

    • The "Triple-Halogen" Rule: This compound contains Fluorine and Bromine. If mixed with Chlorinated solvents (DCM), it remains compatible as "Halogenated Waste."

    B. Step-by-Step Disposal Protocol

    Scenario 1: Solid Waste (Expired Catalyst / Spills) [1]

    • Containment: Do not sweep dry dust. Damping the spill with an inert solvent (e.g., toluene or hexane) prevents airborne dispersion of toxic particulates.

    • Packaging: Transfer solid waste into a Wide-Mouth HDPE or Glass Jar .

      • Note: Avoid metal containers due to the corrosive nature of the bromide salt if moisture is present.

    • Labeling: Affix a hazardous waste label marked:

      • Constituents: "(S,S)-3,4,5-Trifluorophenyl-NAS Bromide"[1][2][3][4]

      • Hazard Checkbox: Toxic, Corrosive, Halogenated.[1]

    Scenario 2: Liquid Waste (Reaction Mixtures / Mother Liquor) [1]

    • Solvent Compatibility: This catalyst is often used in non-polar aromatics (Toluene) or chlorinated solvents (DCM). Ensure the waste container is rated for the solvent.

    • pH Check: If the reaction involved strong bases (KOH/NaOH common in Phase Transfer Catalysis), neutralize the waste stream to pH 6–9 before sealing.

      • Caution: Rapid neutralization can generate heat. Perform slowly in an ice bath.

    • Segregation: Pour into the "Halogenated Organic Waste" carboy.

      • CRITICAL: Do not mix with acidic waste streams if Cyanides or Sulfides are present (Risk of HCN/H2S gas).

    Visualization: Waste Decision Logic

    The following diagram outlines the decision matrix for handling (S,S)-3,4,5-Trifluorophenyl-NAS Bromide waste streams.

    DisposalWorkflow Start Waste Generation: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Spill/Expired) StateCheck->Solid Powder/Residue Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Solvent Mix SolidPkg Package in HDPE/Glass Jar (No Metal) Solid->SolidPkg LiquidNeut Check pH (Neutralize if Basic) Liquid->LiquidNeut Labeling Label: TOXIC, CORROSIVE Code: Halogenated Organic SolidPkg->Labeling LiquidSeg Segregate: Halogenated Solvents LiquidNeut->LiquidSeg LiquidSeg->Labeling Disposal Ship for High-Temp Incineration (w/ HF Scrubbing) Labeling->Disposal

    Figure 1: Decision matrix for segregating and packaging fluorinated catalyst waste to ensure compliance with RCRA and incineration standards.

    Advanced Deactivation (Spill Response Only)

    Note: Bench-top chemical destruction of this specific catalyst is not recommended for routine disposal due to the stability of the fluorinated backbone. Incineration is the standard. However, for immediate spill safety:

    The "Quat" Deactivation Method: If a significant amount of solid is spilled and cannot be physically recovered:

    • Complexation: Treat the residue with a stoichiometric excess of an anionic surfactant (e.g., Sodium Dodecyl Sulfate - SDS) or Bentonite clay.

    • Mechanism: The large organic cation (NAS bromide) binds tightly to the anionic clay/surfactant, reducing its bioavailability and potential for dust formation.

    • Disposal: Treat the resulting clay/slurry as hazardous solid waste (do not flush).

    Regulatory Compliance & Waste Codes

    To ensure compliance during pickup, utilize the following codes. Note: Codes may vary by region; these are standard US/EU guidelines.

    • US EPA (RCRA):

      • D002 (Corrosive) - If pH < 2 or > 12.5.

      • F002/F001 - If mixed with listed halogenated solvents.[5]

      • Recommendation: If pure, label as "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains Fluorinated Quaternary Ammonium Salt)" .[3]

    • European Waste Catalogue (EWC):

      • 07 01 03 * (Organic halogenated solvents, washing liquids and mother liquors).

      • 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).

    References

    • BenchChem. (S,S)-3,4,5-Trifluorophenyl-nas bromide Product Analysis & Catalyst Family Description. Retrieved from [1]

    • Sigma-Aldrich. Safety Data Sheet: Fluorinated Aromatic Derivatives & Quaternary Ammonium Salts. (General Hazard Class Reference). Retrieved from [1]

    • Royal Society of Chemistry (RSC). Enantioselective synthesis via phase-transfer catalytic alkylation using Maruoka Catalysts. Organic & Biomolecular Chemistry.[3] Retrieved from [1]

    • US EPA. RCRA Hazardous Waste Codes & Halogenated Solvent Listings (F-Codes).[6] Retrieved from [1]

    Sources

    Personal protective equipment for handling (s,s)-3,4,5-Trifluorophenyl-nas bromide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Hazard Identification

    (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (CAS: 287384-12-7) is a high-performance N-spiro chiral quaternary ammonium salt (Maruoka catalyst).[1] While it is a powerful tool for asymmetric phase-transfer catalysis, its specific structural motifs dictate a stringent safety profile.

    Unlike simple inorganic salts, this compound combines lipophilic fluorinated aromatic rings with a charged quaternary ammonium core . This structure facilitates phase transfer across cell membranes, making it a potent skin irritant and potentially corrosive to mucous membranes.

    Hazard Profile Analysis
    Hazard DomainRisk ClassificationMechanism of Action
    Skin Contact High Risk (Corrosive/Irritant) Quaternary ammoniums act as surfactants, disrupting cell membranes. The trifluorophenyl group increases lipophilicity, enhancing dermal absorption.
    Inhalation Moderate to High (Dust) As a high molecular weight solid (~914 g/mol ), fine dust can cause severe upper respiratory tract irritation or sensitization.
    Eye Contact Severe Risk (Irreversible Damage) Cationic surfactants can cause rapid, irreversible corneal opacity and damage.
    Reactivity Low Stable under standard conditions but hygroscopic. Incompatible with strong oxidizers.[2]

    Personal Protective Equipment (PPE) Matrix

    This protocol adheres to a Biosafety Level 2 (BSL-2) / Potent Compound standard due to the high biological activity of chiral phase-transfer catalysts.

    Core PPE Requirements[2][3][4][5]
    Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Aerosol Generation)
    Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Laminate Barrier: Silver Shield® or Ansell Barrier® liners under outer Nitrile gloves.
    Eye/Face Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to dust risks.Full Face Shield Worn over goggles to protect neck and face from projectile particulates.
    Respiratory Engineering Control Primary: Handle strictly inside a Fume Hood.Backup: N95 Particulate Respirator.P100 / OV Cartridge: Full-face respirator required if handling outside containment or during large spill cleanup.
    Body Lab Coat (Cotton/Poly) Buttoned to neck. Closed-toe chemical-resistant shoes.Tyvek® Coveralls Disposable sleeves required over lab coat cuffs to bridge the glove gap.
    Scientific Rationale for Glove Selection

    Standard latex is permeable to halogenated aromatics. While this catalyst is a solid salt, it is often used in Toluene or Dichloromethane (DCM) .

    • Toluene: Degrades nitrile over time. Change outer gloves every 30 minutes.

    • DCM: Permeates nitrile in <5 minutes. If using DCM, Silver Shield (Laminate) gloves are mandatory.

    Operational Workflow: Step-by-Step

    Phase 1: Preparation & Weighing

    Critical Control Point: Static electricity can cause this light powder to disperse unexpectedly.

    • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm.

    • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.

    • Weighing:

      • Place the balance inside the fume hood.

      • If the balance is external, use a closed weighing vessel (e.g., a tared scintillation vial with a cap). Never transport an open weigh boat across the lab.

    Phase 2: Reaction Setup (Phase Transfer Catalysis)

    Context: These reactions often involve biphasic systems (Organic Solvent + Aqueous Base).

    • Solvent Addition: Add the organic solvent (e.g., Toluene) to the solid catalyst gently down the side of the flask to avoid lofting dust.

    • Base Addition: When adding 50% KOH or similar strong bases, exotherms may occur. Ensure the catalyst is fully dissolved or suspended before initiating the main reaction.

    • Agitation: Ensure mechanical stirring is robust but does not splash corrosive biphasic mixture onto the septum/seals.

    Phase 3: Quenching & Workup
    • Neutralization: The catalyst itself does not require quenching, but the reaction mixture (often highly basic) does.

    • Extraction: The catalyst will partition into the organic phase. Treat all organic waste as Halogenated High-Hazard .

    Emergency Response Protocols

    Workflow Visualization: Exposure Response

    SafetyResponse Start Exposure Incident Detected Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Rinse 15 min (Safety Shower) 3. Do NOT scrub (increases absorption) Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Rinse 15 min (Eyewash Station) 3. Seek Ophthalmologist Immediately Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Monitor for delayed pulmonary edema Inhal->ActionInhal Medical Transport to ER with SDS (Mention: Quaternary Ammonium Bromide) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

    Figure 1: Immediate response decision tree for exposure incidents involving fluorinated quaternary ammonium salts.

    Spill Cleanup (Solid Powder)
    • Isolate: Evacuate the immediate area (10 ft radius).

    • PPE Up: Don N95/P100 respirator and double nitrile gloves.

    • Contain: Do not dry sweep (creates dust).

    • Method: Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust. Scoop the wet material into a wide-mouth waste jar.

    • Decontaminate: Wipe surface with a soap/water solution (surfactants remove the lipophilic catalyst better than water alone).

    Disposal & Waste Management

    Waste Classification: Halogenated Organic Solid (Toxic).

    • Primary Stream: High-temperature incineration.

    • Labelling: Must be clearly labeled "Fluorinated Organic Solid" and "Contains Bromide."

    • Do Not: Do not mix with strong oxidizers (e.g., Nitric Acid waste) in the waste container, as this may generate bromine gas.

    References

    • BenchChem. (2025).[2] (S,S)-3,4,5-Trifluorophenyl-NAS Bromide Product & Safety Data. Retrieved from

    • ChemicalBook. (2026).[3] Safety Data Sheet: 3-Fluorobenzyl bromide (Analogous Hazard Data). Retrieved from

    • MilliporeSigma. (2024). Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzyl bromide (Analogous Corrosive Profile). Retrieved from

    • Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from

    • Maruoka, K. (2008). Practical Aspects of Chiral Phase-Transfer Catalysis. Process Chemistry in the Pharmaceutical Industry.

    Sources

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